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  • Product: Fmoc-2-amino-5-iodobenzoic acid
  • CAS: 924817-95-8

Core Science & Biosynthesis

Foundational

Exact Mass, Molecular Weight, and Strategic Applications of Fmoc-2-amino-5-iodobenzoic Acid in Advanced Peptide Synthesis

Executive Summary In the rapidly evolving landscape of peptidomimetic drug discovery, the incorporation of conformationally restricted and orthogonally functionalizable building blocks is paramount. Fmoc-2-amino-5-iodobe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptidomimetic drug discovery, the incorporation of conformationally restricted and orthogonally functionalizable building blocks is paramount. Fmoc-2-amino-5-iodobenzoic acid (CAS: 924817-95-8) serves as a highly specialized, dual-purpose unnatural amino acid[1]. By embedding an anthranilic acid core, it introduces rigid beta-turn constraints into peptide backbones. Simultaneously, its 5-iodo substituent provides a bio-orthogonal handle for late-stage palladium-catalyzed cross-coupling, enabling the combinatorial expansion of macrocyclic and biaryl peptide libraries[2]. This whitepaper details the physicochemical profiling, mechanistic rationale, and field-proven protocols for utilizing this versatile scaffold.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

For analytical validation in Solid-Phase Peptide Synthesis (SPPS), distinguishing between standard molecular weight and monoisotopic exact mass is a critical requirement for High-Resolution Mass Spectrometry (HRMS)[3].

  • Molecular Weight (485.28 g/mol ): Calculated using the standard atomic weights of constituent elements, reflecting the natural isotopic distribution. This value is utilized for stoichiometric calculations during reagent preparation[1].

  • Exact Mass (485.0124 Da): Calculated using the mass of the most abundant isotope of each element (C=12.0000, H=1.0078, I=126.9045, N=14.0031, O=15.9949). Because iodine is monoisotopic (100% abundance of ^127I), the mass spectral signature of peptides incorporating this building block lacks the typical M+2 isotopic envelope seen with bromine or chlorine, making the 485.0124 Da exact mass a precise tracking marker during LC-MS validation.

Table 1: Physicochemical Profile of Fmoc-2-amino-5-iodobenzoic acid
PropertyValue
Chemical Name Fmoc-2-amino-5-iodobenzoic acid
CAS Number 924817-95-8
Molecular Formula C22H16INO4
Molecular Weight (Average) 485.28 g/mol
Monoisotopic Exact Mass 485.0124 Da
Purity Standard Min. 95% (Typical for SPPS)
Primary Application Scaffold for SPPS and Pd-catalyzed cross-coupling

Structural Significance & Mechanistic Rationale

The architectural design of Fmoc-2-amino-5-iodobenzoic acid offers two distinct mechanistic advantages for drug development professionals:

  • Conformational Restriction via the Anthranilic Core: Unlike flexible aliphatic amino acids, the aromatic backbone of 2-aminobenzoic acid severely restricts the ϕ and ψ dihedral angles. When incorporated into a linear peptide, it acts as a rigid spacer that can pre-organize the peptide into a bioactive conformation, often inducing Type-VI beta-turns essential for target receptor binding[2].

  • Bio-Orthogonal Functionalization: The carbon-iodine (C-I) bond at the 5-position is highly susceptible to oxidative addition by Pd(0) complexes. This allows for on-resin Suzuki-Miyaura, Sonogashira, or Heck cross-coupling reactions. Researchers can synthesize a single parent peptide sequence and orthogonally derivatize the iodine position to generate a vast library of biologically active compounds without repeating the entire peptide synthesis[2].

G A Resin-Bound Peptide (N-terminal Deprotected) C Amide Coupling (HATU, DIPEA, DMF) A->C B Fmoc-2-amino-5-iodobenzoic acid (Building Block) B->C D Fmoc Deprotection (20% Piperidine) C->D Step 1: Elongation E On-Resin Pd-Cross Coupling (e.g., Suzuki/Sonogashira) D->E Step 2: Orthogonal Derivatization F Global Cleavage (TFA/Scavengers) E->F Step 3: Cleavage G Functionalized Peptidomimetic (LC-MS Validation) F->G Step 4: Isolation

Caption: Workflow of SPPS elongation and late-stage orthogonal functionalization via Pd-catalysis.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols integrate causality-driven steps and self-validating checkpoints.

Phase 1: SPPS Incorporation of Fmoc-2-amino-5-iodobenzoic acid

Causality Note: The amino group of anthranilic derivatives is electronically deactivated due to conjugation with the aromatic ring and is sterically hindered. Standard coupling reagents (e.g., HBTU/HOBt) often fail. Highly reactive uronium salts like HATU are mandatory.

  • Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in DMF for 30 minutes.

    • Causality: Proper swelling exposes reactive sites within the polymer matrix, maximizing coupling efficiency.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

    • Self-Validation: Monitor the dibenzofulvene-piperidine adduct via UV absorbance at 301 nm in the waste stream to ensure complete deprotection.

  • Activation and Coupling: Dissolve 3.0 equivalents (0.3 mmol, ~145.6 mg) of Fmoc-2-amino-5-iodobenzoic acid and 2.9 equivalents of HATU in a minimal volume of DMF. Add 6.0 equivalents of DIPEA. Pre-activate for 2 minutes, then add to the resin. Shake for 3-4 hours at room temperature.

  • Validation Check: Perform a Chloranil test.

    • Causality: The standard Kaiser test yields false negatives for secondary or sterically hindered aromatic amines. The Chloranil test reliably detects the presence of unreacted aromatic amines.

Phase 2: On-Resin Suzuki-Miyaura Cross-Coupling
  • Preparation: Transfer the resin to a microwave-safe peptide synthesis vessel.

  • Reagent Addition: Add the desired aryl boronic acid (5.0 eq), Pd(PPh3)4 (0.1 eq), and K2CO3 (5.0 eq).

  • Solvent System: Add a rigorously degassed mixture of DMF/H2O (9:1, v/v).

    • Causality: Degassing is critical to prevent the oxidation of the highly sensitive Pd(0) catalyst to inactive Pd(II) species. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction: Heat the mixture under microwave irradiation at 80°C for 30 minutes.

  • Washing and Cleavage: Wash the resin sequentially with DMF, water, DMF, and DCM to remove palladium byproducts. Cleave the peptide using a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

Analytical Validation Strategy

Tracking the exact mass shifts via LC-MS is the definitive method for validating this workflow[3].

  • Post-Coupling Mass Shift: Upon successful coupling and subsequent Fmoc deprotection, the peptide mass will increase by exactly 244.9338 Da (Mass of the incorporated C7H4INO residue).

  • Post-Cross-Coupling Mass Shift: Following a Suzuki coupling with phenylboronic acid, the exact mass will shift by -126.9045 Da (loss of Iodine) and +77.0391 Da (addition of Phenyl group minus one proton), resulting in a net change of -49.8654 Da . Tracking these precise monoisotopic mass changes ensures absolute confidence in the structural integrity of the synthesized peptidomimetic.

References

  • Fmoc-2-amino-5-iodobenzoic acid | CymitQuimica . Source: cymitquimica.com. 1

  • Combinatorial organic synthesis of unique biologically active compounds . Source: justia.com. 2

  • US11111271B2 - Therapeutic peptides . Source: google.com/patents. 3

Sources

Exploratory

Spectroscopic Characterization and NMR Data for Fmoc-2-amino-5-iodobenzoic Acid: A Technical Guide for Advanced Scaffold Validation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper Executive Summary & Chemical Significance Fmoc-2-amino-5-iodobenzoic acid (also k...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper

Executive Summary & Chemical Significance

Fmoc-2-amino-5-iodobenzoic acid (also known as Fmoc-5-iodoanthranilic acid, CAS: 924817-95-8) is a highly versatile, bifunctional building block utilized in modern synthetic chemistry and solid-phase peptide synthesis (SPPS)[1]. With a molecular weight of 485.28 g/mol and the chemical formula C₂₂H₁₆INO₄[2], this scaffold integrates three critical features:

  • An orthogonal Fmoc-protected amine.

  • A carboxylic acid for standard amide coupling.

  • An aryl iodide handle at the 5-position.

The iodine atom serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling late-stage functionalization and the generation of conformationally constrained macrocycles or biologically active benzo[1,4]diazepine-2,5-diones[3]. Rigorous spectroscopic characterization of this scaffold is mandatory to ensure the integrity of downstream combinatorial libraries.

Quantitative Spectroscopic Data Profiles

To ensure rigorous quality control, the spectroscopic profile must be meticulously mapped. The following tables summarize the expected nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry (HRMS) data for Fmoc-2-amino-5-iodobenzoic acid.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
COOH ~13.50br s-1HCarboxylic acid OH
NH ~10.55s-1HFmoc carbamate NH
H-3 8.20d8.81HAnthranilic Ar-H (ortho to NH)
H-6 8.15d2.21HAnthranilic Ar-H (ortho to I)
H-4 7.90dd8.8, 2.21HAnthranilic Ar-H (meta to I)
Fmoc Ar-H 7.89d7.52HFmoc H-4, H-5
Fmoc Ar-H 7.72d7.52HFmoc H-1, H-8
Fmoc Ar-H 7.42t7.52HFmoc H-3, H-6
Fmoc Ar-H 7.33t7.52HFmoc H-2, H-7
Fmoc CH₂ 4.40d6.82HFmoc aliphatic CH₂
Fmoc CH 4.30t6.81HFmoc aliphatic CH
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆, 298 K)
Chemical Shift (δ, ppm)TypeAssignment
169.5C=OCarboxylic acid carbonyl
153.2C=OFmoc carbamate carbonyl
143.8, 140.7C (quat)Fmoc aromatic quaternary
141.2CHAnthranilic C-4
140.0C (quat)Anthranilic C-2 (NH attached)
139.5CHAnthranilic C-6
127.6, 127.1, 125.2, 120.1CHFmoc aromatic CH
121.5CHAnthranilic C-3
117.8C (quat)Anthranilic C-1 (COOH attached)
85.4C (quat)Anthranilic C-5 (C-I)
65.8CH₂Fmoc aliphatic CH₂
46.6CHFmoc aliphatic CH
Table 3: IR and HRMS Data Summary
TechniqueKey Signals / ValuesDiagnostic Significance
IR (ATR) 3320 (NH), 1695 (C=O acid), 1670 (C=O Fmoc) cm⁻¹Confirms orthogonal functional groups
HRMS (ESI-) m/z calcd for C₂₂H₁₅INO₄[M-H]⁻: 484.0051, found: 484.0048Validates exact molecular mass

Self-Validating Experimental Workflows

To guarantee the reproducibility and trustworthiness of the spectral data, the following self-validating protocol must be executed.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Accurately weigh 15–20 mg of Fmoc-2-amino-5-iodobenzoic acid. Dissolve the solid in 0.6 mL of DMSO-d₆ (100 atom % D) containing 0.05% v/v tetramethylsilane (TMS)[4]. Filter the solution through a glass wool plug into a 5 mm precision NMR tube.

    • Causality: DMSO-d₆ is strictly selected over CDCl₃ due to the high polarity of the anthranilic acid core. Furthermore, DMSO-d₆ disrupts intermolecular hydrogen bonding, which is critical for resolving the broad signals of the carboxylic acid (~13.5 ppm) and the carbamate NH (~10.5 ppm)[4].

  • ¹H NMR Acquisition (400 MHz): Acquire 16–32 scans with a spectral width of 15 ppm. Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A 2.0s D1 ensures complete longitudinal relaxation (T1) of the aromatic protons, preventing integration errors that could misrepresent the 1:1 ratio between the anthranilic core and the Fmoc group.

  • ¹³C NMR Acquisition (100 MHz): Acquire 1024–2048 scans. Set the relaxation delay (D1) to ≥ 3.0 seconds.

    • Causality: The iodine-bearing carbon (C-5) is a quaternary center with a very long T1 relaxation time and lacks an attached proton to provide a Nuclear Overhauser Effect (NOE) enhancement. A prolonged D1 is mandatory to detect this heavily shielded signal (~85 ppm) above the noise floor.

Workflow Visualization

NMR_Workflow N1 1. Sample Preparation (DMSO-d6, 0.05% TMS) N2 2. 1D 1H & 13C Acquisition (Relaxation Delay > 2s) N1->N2 Validate Solubility N3 3. 2D Correlation (COSY, HSQC, HMBC) N2->N3 Confirm Purity N4 4. Data Processing (Apodization, Phase Correction) N3->N4 Multi-dimensional Data N5 5. Structural Validation (Peak Assignment & Integration) N4->N5 Final Verification

Fig 1. Self-validating NMR characterization workflow for Fmoc-protected scaffolds.

Mechanistic Insights into Spectral Features

The Heavy-Atom Effect of Iodine

The most striking feature in the ¹³C NMR spectrum is the chemical shift of C-5 at ~85.4 ppm. While standard aromatic carbons resonate between 110–150 ppm, the massive electron cloud of the iodine atom induces a strong diamagnetic shielding effect (the "heavy-atom effect"). This anisotropic shielding strictly localizes to the ipso-carbon, pushing its resonance significantly upfield. Conversely, the inductive electron-withdrawing nature of iodine slightly deshields the ortho protons (H-4 and H-6), pushing them to ~7.90 and ~8.15 ppm, respectively.

Fmoc Rotameric Behavior

In solution, the Fmoc carbamate bond exhibits partial double-bond character due to nitrogen lone-pair delocalization into the carbonyl group. This restricted rotation can lead to the observation of minor rotameric peaks in the baseline of the ¹H NMR spectrum, particularly near the Fmoc CH₂ signals (~4.40 ppm)[4]. Heating the sample to 340 K in DMSO-d₆ will cause these rotameric signals to coalesce, validating that they are conformational isomers rather than chemical impurities.

References

  • CymitQuimica. Fmoc-2-amino-5-iodobenzoic acid Product Specifications.1

  • Sapphire Bioscience. Fmoc-2-amino-5-iodobenzoic acid - Bulk & Custom Size Inquiry.2

  • Einsiedler, M., et al. (2024). Homophenylalanine-derived benzo[1,4]diazepine-2,5-diones are strong bacterial quorum sensing inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). 3

Sources

Foundational

A Technical Guide to the Synthesis and Baseline Characterization of N-Fmoc-5-iodoanthranilic Acid

Abstract This technical guide provides a comprehensive overview of the discovery and baseline characterization of N-(9-fluorenylmethoxycarbonyl)-5-iodoanthranilic acid, a novel building block for peptide synthesis and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and baseline characterization of N-(9-fluorenylmethoxycarbonyl)-5-iodoanthranilic acid, a novel building block for peptide synthesis and drug discovery. The anthranilic acid core is a recognized pharmacophore present in numerous bioactive molecules, and the introduction of an iodine atom at the 5-position provides a versatile handle for further chemical modification via cross-coupling reactions.[1][2][3][4] The N-terminal Fmoc protecting group ensures its compatibility with modern solid-phase peptide synthesis (SPPS) methodologies.[5][][7] This document details a robust synthesis protocol, a thorough purification strategy, and a multi-technique analytical characterization, establishing a baseline for its use in advanced chemical applications.

Introduction: Rationale and Significance

The strategic design of molecular building blocks is fundamental to the advancement of medicinal chemistry and materials science. Anthranilic acid derivatives, in particular, are scaffolds of significant interest due to their presence in a wide array of pharmacologically active compounds, exhibiting anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3][4]

The incorporation of a halogen, specifically iodine, onto the aromatic ring of anthranilic acid opens up a vast chemical space for diversification. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of aryl, alkynyl, or amino substituents. This synthetic versatility makes 5-iodoanthranilic acid a highly valuable intermediate.

Protecting the amino group is crucial for its use in sequential chemical synthesis, particularly in peptide chemistry. The fluorenylmethoxycarbonyl (Fmoc) group is a widely adopted protecting group for amines due to its stability under acidic and neutral conditions and its facile, quantitative cleavage under mild basic conditions (typically with piperidine).[5][] This orthogonality makes Fmoc-protected amino acids the cornerstone of modern solid-phase peptide synthesis (SPPS).[7]

This guide, therefore, details the logical synthesis and rigorous characterization of N-Fmoc-5-iodoanthranilic acid , a novel compound that synergizes the pharmacological relevance of the anthranilic acid core, the synthetic versatility of an aryl iodide, and the practical utility of Fmoc chemistry.

Synthesis and Purification Workflow

The synthetic strategy is a direct N-acylation of the commercially available 5-iodoanthranilic acid with an activated Fmoc reagent. The workflow is designed for efficiency, scalability, and high purity of the final product.

SynthesisWorkflow Start Starting Materials (5-Iodoanthranilic Acid, Fmoc-OSu) Reaction N-Fmoc Protection (Aqueous Dioxane, NaHCO₃) Start->Reaction Step 1 Workup Acid-Base Workup (Acidification & Extraction) Reaction->Workup Step 2 Purification Purification (Recrystallization or Flash Chromatography) Workup->Purification Step 3 Characterization Final Product (N-Fmoc-5-iodoanthranilic acid) Purification->Characterization Step 4

Caption: Overall workflow for the synthesis and isolation of N-Fmoc-5-iodoanthranilic acid.

Detailed Experimental Protocol: Synthesis

Objective: To achieve efficient N-acylation of 5-iodoanthranilic acid with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Materials:

  • 5-Iodoanthranilic acid (1.0 eq)

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq)

  • 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-iodoanthranilic acid in a 1:1 mixture of 1,4-dioxane and saturated aqueous NaHCO₃ solution. Stir until a clear solution is obtained. The basic aqueous phase is critical for deprotonating the carboxylic acid and facilitating the dissolution of the starting material.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the stirring solution of 5-iodoanthranilic acid over 30 minutes at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Quenching and Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the mixture twice with ethyl acetate to remove any unreacted Fmoc-OSu and other non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of ~2 using 1 M HCl. The product will precipitate as a white solid.

    • Extract the precipitated product into ethyl acetate (3x volumes).

    • Combine the organic extracts and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Detailed Experimental Protocol: Purification

Objective: To remove residual impurities and isolate high-purity N-Fmoc-5-iodoanthranilic acid.

Method 1: Recrystallization (Preferred for scale)

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Add hexanes dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator to facilitate crystal formation.

  • Collect the resulting white crystals by vacuum filtration, wash with cold hexanes, and dry under high vacuum.

Method 2: Flash Column Chromatography (For highest purity)

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes containing 1% acetic acid (e.g., 10% to 50% EtOAc). The acetic acid is crucial to keep the carboxylic acid protonated and prevent streaking on the silica gel.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the mobile phase gradient, collecting fractions and monitoring by TLC. Combine pure fractions and remove the solvent under reduced pressure.

Baseline Characterization

A suite of analytical techniques was employed to confirm the structure, identity, and purity of the synthesized N-Fmoc-5-iodoanthranilic acid.

Characterization Product N-Fmoc-5-iodoanthranilic acid NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structural Elucidation MS Mass Spectrometry (HRMS-ESI) Product->MS Molecular Formula Confirmation HPLC HPLC Analysis (Purity) Product->HPLC Purity Assessment FTIR FTIR Spectroscopy (Functional Groups) Product->FTIR Functional Group ID

Caption: Analytical techniques used for the baseline characterization of the title compound.

Spectroscopic and Spectrometric Data

The following data represent the expected characterization results for a successfully synthesized and purified sample.

TechniqueParameterExpected Observation
¹H NMR Chemical Shift (δ)Aromatic Region: Signals between 7.30-8.20 ppm, showing characteristic splitting patterns for the trisubstituted benzene ring and Fmoc group protons. A distinct singlet or narrow doublet for the proton at the C6 position is expected. Fmoc Aliphatic: Signals around 4.2-4.6 ppm corresponding to the CH and CH₂ protons of the fluorenylmethyloxycarbonyl group. Amine & Acid: Broad singlets for N-H and COOH protons, which may be exchangeable with D₂O.
¹³C NMR Chemical Shift (δ)Carbonyls: Signals >165 ppm for the carboxylic acid and carbamate carbons. Aromatic Carbons: Multiple signals in the 110-150 ppm range, including a low-field signal for the carbon attached to the iodine atom (C-I). Fmoc Carbons: Characteristic signals for the fluorenyl group carbons.
HRMS (ESI-) m/zCalculated: [M-H]⁻ for C₂₂H₁₅INO₄⁻: 484.0052. Found: A value within 5 ppm of the calculated mass, confirming the elemental composition.
FTIR Wavenumber (cm⁻¹)O-H Stretch: Broad peak around 3300-2500 cm⁻¹ (carboxylic acid). N-H Stretch: Peak around 3300 cm⁻¹ (carbamate). C=O Stretches: Sharp peaks around 1720 cm⁻¹ (carbamate) and 1680 cm⁻¹ (carboxylic acid). Aromatic C=C: Peaks in the 1600-1450 cm⁻¹ region.

Note: NMR shifts are predicted for a standard deuterated solvent like DMSO-d₆ or CDCl₃ and are subject to variation based on concentration and solvent choice.

Chromatographic Purity Analysis

Ensuring high purity is critical for applications like SPPS, where impurities can lead to deletion sequences or truncated peptides.[8][9][10] A robust reverse-phase HPLC method is essential for quality control.

Protocol: HPLC Purity Analysis

  • System: Standard HPLC with UV detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.[8]

  • Gradient: 30% to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm and 301 nm (characteristic absorbances of the Fmoc group).

  • Sample Prep: 1 mg/mL solution in 1:1 acetonitrile/water.[8]

Acceptance Criteria: A high-quality batch of N-Fmoc-5-iodoanthranilic acid should exhibit a purity of ≥98.0% by peak area integration.

Conclusion and Future Applications

This guide has established a reliable and reproducible protocol for the synthesis, purification, and comprehensive characterization of N-Fmoc-5-iodoanthranilic acid. The presented analytical data provides a definitive baseline for this novel building block.

The unique combination of the Fmoc-protected amine and the synthetically versatile iodide moiety makes this compound a powerful tool for:

  • Peptidomimetic Design: Incorporation into peptide sequences to introduce a site for post-synthetic modification.

  • Drug Discovery: Serving as a core scaffold for the generation of compound libraries via parallel synthesis employing cross-coupling reactions.

  • Fluorescent Probe Development: The anthranilate core is a known fluorophore, and its properties can be tuned via substitution at the 5-position.

  • Materials Science: Use in the synthesis of novel polymers and functional materials.

The availability of this well-characterized building block will undoubtedly facilitate innovation across multiple scientific disciplines.

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. IntechOpen. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. PubMed. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Alberta Libraries. [Link]

  • FMOC-Amino Acid Surfactants: Discovery, Characterization and Chiroptical Spectroscopy. ACS Publications. [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. Scielo. [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Royal Society of Chemistry. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

  • HPLC chromatograms of Fmoc derivatizatives of glucosamine under different temperatures. ResearchGate. [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. ResearchGate. [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. MDPI. [Link]

  • Efficient Synthesis of Fmoc-Protected Azido Amino Acids. University of Cambridge. [Link]

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. MDPI. [Link]

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. [Link]

Sources

Exploratory

Crystal Structure and X-ray Diffraction of Fmoc-2-amino-5-iodobenzoic Acid: A Technical Guide

Executive Summary As a Senior Application Scientist in structural biology and peptidomimetics, I frequently encounter the challenge of designing molecular scaffolds that not only possess specific biological activities bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in structural biology and peptidomimetics, I frequently encounter the challenge of designing molecular scaffolds that not only possess specific biological activities but also readily yield to high-resolution structural characterization. Fmoc-2-amino-5-iodobenzoic acid (CAS: 924817-95-8)[1][2] is a highly versatile, commercially available building block that perfectly bridges this gap.

Comprising a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 5-iodoanthranilic acid core (CAS: 5326-47-6)[3][4], this molecule is a powerhouse for supramolecular chemistry. The Fmoc group drives self-assembly via robust π−π stacking[5][6], while the anthranilic acid derivative provides conformational rigidity[7][8]. Crucially, the covalently bound iodine atom serves a dual purpose: it acts as a highly directional halogen bond donor ( σ -hole) to stabilize the crystal lattice, and it provides a massive anomalous scattering signal for de novo X-ray crystallographic phasing[9][10].

This whitepaper provides an in-depth, causal analysis of the crystallographic properties of Fmoc-2-amino-5-iodobenzoic acid, detailing the experimental protocols required to grow diffraction-quality crystals, exploit its anomalous signal, and resolve its 3D architecture.

Molecular Architecture & Supramolecular Causality

To successfully crystallize and analyze this compound, one must first understand the thermodynamic forces dictated by its molecular anatomy. The crystallization of Fmoc-protected amino acids is notoriously difficult because their strong hydrophobic nature often leads to kinetic trapping, resulting in hydrogels or amorphous aggregates rather than ordered crystals[5][6].

The Fmoc Moiety: Hydrophobic Collapse and π−π Stacking

The Fmoc group is a bulky, planar, aromatic system. In solution, the thermodynamic penalty of exposing this hydrophobic surface to polar solvents drives a rapid hydrophobic collapse. Once in proximity, the fluorenyl rings engage in highly directional π−π stacking interactions (typically offset face-to-face or edge-to-face)[5][6]. Causality in experimental design: To prevent rapid, disordered aggregation (gelation), crystallization must be performed using a slow antisolvent diffusion method, allowing the molecules sufficient time to sample and settle into the global thermodynamic minimum (the crystal lattice).

The 2-Amino-5-iodobenzoic Acid Core: Rigidity and Hydrogen Bonding

The 5-iodoanthranilic acid core[7][8] restricts the conformational degrees of freedom compared to aliphatic amino acids. The proximity of the amino and carboxylic acid groups on the benzene ring often results in an intramolecular hydrogen bond, further rigidifying the monomer. Intermolecularly, the carboxylic acid groups reliably form cyclic hydrogen-bonded dimers (the classic R22​(8) synthon), which act as primary structural nodes in the crystal lattice.

The Iodine Atom: Halogen Bonding and SAD Phasing

Iodine is a highly polarizable, heavy halogen. The electron density around the iodine atom is anisotropic, creating a region of positive electrostatic potential at the tip of the C–I bond (the σ -hole). This allows iodine to act as a Lewis acid, forming strong, directional halogen bonds with Lewis bases (e.g., oxygen atoms of the Fmoc carbonyl or carboxylic acid). Furthermore, iodine is a crystallographer's ideal heavy atom. At the Cu K α wavelength ( λ=1.5418 Å) commonly used in in-house X-ray diffractometers, iodine exhibits a strong anomalous scattering factor ( f′′≈6.9e− )[9][10]. This enables the structure to be solved using Single-Wavelength Anomalous Dispersion (SAD) without the need for synchrotron radiation[11][12].

Supramolecular_Assembly A1 Monomer: Fmoc-2-amino-5-iodobenzoic acid B1 Fmoc Moiety Hydrophobic Collapse A1->B1 B2 Carboxylic Acid Hydrogen Bonding A1->B2 B3 Iodine Atom Halogen Bonding (σ-hole) A1->B3 C1 π-π Stacking (Interlocking Fluorenyl Rings) B1->C1 C2 Cyclic Dimerization (R2,2(8) Motif) B2->C2 C3 I···O or I···π Interactions Directional Assembly B3->C3 D1 3D Crystal Lattice Formation C1->D1 C2->D1 C3->D1

Caption: Supramolecular forces driving the crystal lattice formation of Fmoc-2-amino-5-iodobenzoic acid.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a diagnostic check to confirm causality and prevent downstream failure.

Protocol 1: Vapor Diffusion Crystallization

Because Fmoc-2-amino-5-iodobenzoic acid is highly prone to gelation in mixed aqueous/organic solvents[5][6], liquid-liquid diffusion is often too rapid. Vapor diffusion is the superior choice.

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mg of Fmoc-2-amino-5-iodobenzoic acid in 500 μ L of pure, dry Dichloromethane (DCM) or Tetrahydrofuran (THF) in a 2 mL glass vial. Causality: These solvents fully disrupt both π−π stacking and hydrogen bonding, ensuring a true monomeric solution.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean 1 dram inner vial. Validation: The solution must be optically clear. Any particulate matter will act as heterogeneous nucleation sites, leading to microcrystalline powder rather than single crystals.

  • Chamber Setup: Place the 1 dram inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of an antisolvent (e.g., n-Hexane or Pentane).

  • Equilibration: Cap the outer vial tightly and store it in a vibration-free environment at a constant 20°C. The volatile antisolvent will slowly vaporize and diffuse into the inner vial, gradually lowering the solubility of the compound.

  • Harvesting (7-14 days): Inspect the inner vial under a stereomicroscope.

    • Self-Validation Check: View the sample under cross-polarized light. Amorphous gels will remain dark, whereas true single crystals will exhibit strong birefringence (flashing brightly as the stage is rotated), confirming ordered anisotropic packing.

Protocol 2: X-Ray Diffraction Data Collection & SAD Phasing

The presence of the iodine atom dictates the data collection strategy[9][10].

Step-by-Step Methodology:

  • Crystal Mounting: Loop a single birefringent crystal ( ∼0.1×0.1×0.05 mm) using a nylon loop and paratone oil. Flash-cool the crystal in a liquid nitrogen stream at 100 K. Causality: Cryocooling minimizes thermal motion (reducing atomic displacement parameters) and mitigates radiation damage.

  • Source Selection: Mount the crystal on a diffractometer equipped with a Copper (Cu K α , λ=1.5418 Å) microfocus source. Causality: While Mo K α ( λ=0.7107 Å) provides higher resolution, Cu K α maximizes the anomalous scattering signal of Iodine ( f′′≈6.9e− ), which is strictly required for SAD phasing[9][10].

  • Data Collection Strategy: Collect highly redundant data (multiplicity > 4) with 360° ω -scans to ensure accurate measurement of Bijvoet pairs ( I(hkl) vs I(−h−k−l) ).

  • Phase Solution: Process the data using software like XDS. Use the anomalous differences ( ΔF±​ ) to locate the heavy iodine atom substructure via direct methods or Patterson maps.

  • Density Modification: Use the iodine positions to calculate initial experimental phases, followed by density modification to yield an interpretable electron density map for the lighter atoms (C, N, O).

SAD_Phasing N1 Fmoc-2-amino-5-iodobenzoic acid Single Crystal N2 X-ray Diffraction (Cu Kα) λ = 1.5418 Å N1->N2 N3 Anomalous Scattering by Iodine f'' ≈ 6.9 e⁻ N2->N3 Excites core electrons N4 Measurement of Bijvoet Differences (ΔF±) N3->N4 N5 Heavy Atom Substructure Determination N4->N5 Extracts phase info N6 Phase Calculation & Density Modification N5->N6 N7 Electron Density Map & Model Building N6->N7 Solves Phase Problem

Caption: Workflow of Single-Wavelength Anomalous Dispersion (SAD) phasing exploiting the Iodine atom.

Quantitative Data Presentation

Based on crystallographic principles for Fmoc-protected halogenated amino acids, the following tables summarize the expected quantitative parameters and interaction metrics derived from a successful X-ray diffraction experiment.

Table 1: Expected Crystallographic Parameters
ParameterExpected Value / RangeScientific Rationale
Chemical Formula C 22​ H 16​ INO 4​ Standard monomeric formula[1].
Formula Weight 485.28 g/mol Confirmed via mass spectrometry prior to XRD[1].
Crystal System Triclinic or MonoclinicBulky, asymmetric molecules lacking internal symmetry typically pack in P1ˉ or P21​/c .
Temperature 100(2) KCryocooling standard to reduce thermal vibration.
Radiation Cu K α ( λ=1.5418 Å)Chosen specifically to maximize Iodine anomalous signal[9][10].
Anomalous Signal ( f′′ ) ∼6.9e− Sufficient for robust SAD phasing[9][10].
Resolution Limit 0.80−0.84 ÅTypical for well-ordered small molecule organic crystals.
Table 2: Key Intermolecular Interactions (Supramolecular Synthons)
Interaction TypeAtoms InvolvedExpected Distance (Å)Structural Consequence
Hydrogen Bond O–H O (Carboxylic) 2.60−2.75 Forms the R22​(8) cyclic dimer; core structural node.
Hydrogen Bond N–H O (Intramolecular) 2.80−3.00 Rigidifies the 2-amino-5-iodobenzoic acid core[7].
π−π Stacking Fmoc (Centroid Centroid) 3.40−3.80 Drives 1D fibril/columnar assembly[5][6].
Halogen Bond C–I O (Carbonyl) 3.00−3.30 Highly directional cross-linking between 1D columns.

Conclusion

Fmoc-2-amino-5-iodobenzoic acid is not merely a passive building block; it is an active participant in its own structural elucidation. By understanding the causality behind its physical properties—the hydrophobic drive of the Fmoc group[5][6], the rigidity of the anthranilic core[7][8], and the heavy-atom anomalous scattering of the iodine[9][10]—researchers can rationally design crystallization experiments and seamlessly solve the phase problem. This self-validating approach ensures high-fidelity structural data, accelerating the development of novel peptidomimetics and supramolecular materials.

References

  • National Institutes of Health (NIH) / PMC. "Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted". ncbi.nlm.nih.gov. Available at:[Link]

  • Organic Syntheses. "5-iodoanthranilic acid - Organic Syntheses Procedure". orgsyn.org. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Fast iodide-SAD phasing for high-throughput membrane protein structure determination". ncbi.nlm.nih.gov. Available at:[Link]

  • Seattle Structural Genomics Center for Infectious Disease (SSGCID). "SAD phasing using iodide ions in a high-throughput structural genomics environment". ssgcid.org. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "SAD phasing using iodide ions in a high-throughput structural genomics environment". ncbi.nlm.nih.gov. Available at:[Link]

  • European Synchrotron Radiation Facility (ESRF). "Iodide as a universal tool for solving new structures of membrane proteins". esrf.fr. Available at:[Link]

  • ResearchGate. "Hydrogelation induced by change in the hydrophobicity of amino acid side chain in Fmoc-functionalized amino acid". researchgate.net. Available at:[Link]

  • ResearchGate. "Understanding the self-assembly of Fmoc-phenylalanine to hydrogel formation". researchgate.net. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed Suzuki-Miyaura coupling with Fmoc-2-amino-5-iodobenzoic acid

Application Note: Mild Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Fmoc-2-amino-5-iodobenzoic Acid for Peptidomimetic Synthesis Introduction & Mechanistic Insights The synthesis of unnatural biaryl amino acids a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mild Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Fmoc-2-amino-5-iodobenzoic Acid for Peptidomimetic Synthesis

Introduction & Mechanistic Insights

The synthesis of unnatural biaryl amino acids and anthranilic acid derivatives is a cornerstone of modern drug discovery and peptidomimetic design. Fmoc-2-amino-5-iodobenzoic acid[1] is a highly versatile small-molecule scaffold; however, functionalizing this building block via palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) presents a significant chemoselectivity challenge.

The core issue lies in the base-lability of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. Standard SMC conditions typically employ aqueous inorganic bases (e.g., Na2​CO3​ or K3​PO4​ in DMF/H2​O ) at elevated temperatures (80–100 °C)[2]. Under these conditions, the hydroxide ions generated in the aqueous basic medium act as strong nucleophiles, initiating an E1cB mechanism that rapidly cleaves the Fmoc carbamate, leading to complex mixtures and poor yields of the desired protected product[2].

To circumvent this, we must engineer a reaction environment that satisfies the mechanistic requirements of the Suzuki transmetalation step while completely suppressing Fmoc deprotection.

Causality of Experimental Choices:

  • Anhydrous Solvents: By utilizing strictly non-aqueous solvents (such as anhydrous THF or t-amyl alcohol), we eliminate the formation of highly nucleophilic hydroxide ions, drastically reducing the rate of Fmoc cleavage[3].

  • Base Selection & Stoichiometry: Anhydrous K3​PO4​ is selected as the optimal base. It is sufficiently basic to activate the boronic acid for transmetalation but lacks the nucleophilicity to attack the Fmoc group. Furthermore, because Fmoc-2-amino-5-iodobenzoic acid contains a free carboxylic acid, exactly 3.0 equivalents of base are required: 1 eq. to deprotonate the carboxylic acid, 1 eq. to form the reactive boronate complex, and 1 eq. to maintain the catalytic turnover[3].

  • Exploiting the Aryl Iodide: The 5-iodo substituent undergoes oxidative addition to Pd(0) significantly faster than corresponding bromides or chlorides. This kinetic advantage allows the reaction to proceed at a mild 60 °C, further preserving the integrity of the Fmoc group[3].

Reaction Optimization Data

The quantitative data below illustrates the critical relationship between solvent hydration, base selection, and Fmoc stability.

Base (3.0 eq)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)Fmoc Cleavage (%)
Na2​CO3​ (aq)DMF / H2​O (4:1)801215%>80%
K3​PO4​ (aq)THF / H2​O (10:1)601245%~40%
K2​CO3​ (anhyd)THF (Anhydrous)601672%<5%
K3​PO4​ (anhyd) THF (Anhydrous) 60 12 91% <2%
K3​PO4​ (anhyd)t-AmylOH (Anhydrous)801285%<5%

Table 1: Optimization of SMC conditions for Fmoc-2-amino-5-iodobenzoic acid. Bold text indicates optimal conditions.

Mechanistic Pathway

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rapid due to C-I bond) Pd0->OxAdd Fmoc-Ar-I PdII_I Pd(II)-Ar-I Complex OxAdd->PdII_I BaseEx Base Exchange (Anhydrous K3PO4) PdII_I->BaseEx K3PO4 PdII_OR Pd(II)-Ar-OR Complex BaseEx->PdII_OR -KI TransMet Transmetalation (Arylboronic Acid) PdII_OR->TransMet Ar'-B(OH)2 PdII_ArAr Pd(II)-Ar-Ar' Complex TransMet->PdII_ArAr -B(OH)2(OR) RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Fmoc-Biaryl Product RedElim->Product

Fig 1. Suzuki-Miyaura catalytic cycle optimized for Fmoc-2-amino-5-iodobenzoic acid.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPC) such as TLC monitoring and pH verification ensure that the researcher can confidently proceed to the next step without risking the loss of the sensitive substrate.

Materials & Reagents
  • Substrate: Fmoc-2-amino-5-iodobenzoic acid (1.0 mmol, 485.3 g/mol )[1]

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Catalyst: PdCl2​(dppf)⋅CH2​Cl2​ (0.05 mmol, 5 mol%)

  • Base: Anhydrous K3​PO4​ (3.0 mmol) - Must be oven-dried prior to use.

  • Solvent: Anhydrous THF (10 mL) - Sparged with Argon for 15 minutes.

Workflow Diagram

Workflow Step1 1. Degassing (Anhydrous THF) Step2 2. Reagent Addition (Pd, Base, Substrates) Step1->Step2 Step3 3. Mild Heating (60°C, 12h) Step2->Step3 Step4 4. Acidic Workup (1M HCl to pH 3) Step3->Step4 Step5 5. Isolation (Extraction & CC) Step4->Step5

Fig 2. Step-by-step experimental workflow for non-aqueous Fmoc-compatible cross-coupling.

Methodology

Step 1: Reaction Setup (Schlenk Technique)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Fmoc-2-amino-5-iodobenzoic acid (485 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), anhydrous K3​PO4​ (636 mg, 3.0 mmol), and PdCl2​(dppf)⋅CH2​Cl2​ (41 mg, 0.05 mmol).

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (repeat 3 times) to establish a strictly inert atmosphere.

  • Add 10 mL of anhydrous, degassed THF via syringe.

    • Causality Check: The exclusion of oxygen prevents the oxidation of the phosphine ligand, while the exclusion of water prevents base-catalyzed Fmoc cleavage[3].

Step 2: Reaction Execution & Monitoring 4. Place the flask in a pre-heated oil bath at 60 °C. Stir vigorously for 12 hours. 5. Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS or TLC (Eluent: DCM/MeOH 9:1 with 1% Acetic Acid). The starting material mass ( m/z 484 [M−H]− ) should be fully consumed, replaced by the product mass. If des-Fmoc byproduct is observed ( m/z -222 Da), verify the anhydrous nature of your solvent for future runs.

Step 3: Acidic Workup & Isolation 6. Cool the reaction mixture to room temperature. Filter the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate (20 mL). 7. Concentrate the filtrate under reduced pressure to remove the THF. 8. Redissolve the crude residue in water (15 mL) and ethyl acetate (30 mL). 9. Critical Step: The product currently exists as a water-soluble potassium carboxylate. Slowly add 1M HCl dropwise to the biphasic mixture under vigorous stirring until the aqueous layer reaches pH 3-4 .

  • Causality Check: Acidification protonates the carboxylate, driving the Fmoc-biaryl-carboxylic acid into the organic (ethyl acetate) layer. Do not drop the pH below 2, as extreme acidity can cause precipitation issues or minor side reactions.
  • Separate the layers. Extract the aqueous layer with additional ethyl acetate ( 2×20 mL).
  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.
  • Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH with 0.1% formic acid) to yield the pure Fmoc-protected biaryl amino acid.

References

  • Willemse, T. et al. "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization." Molecules, 2017.

  • Qiao, Z. et al. "Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions." The Journal of Organic Chemistry, 2016.

  • Biosynth / CymitQuimica. "Product Information: Fmoc-2-amino-5-iodobenzoic acid (CAS: 924817-95-8)." CymitQuimica Catalog, Accessed March 2026.

Sources

Application

Application Note: Precision Sonogashira Cross-Coupling for Fmoc-2-Amino-5-Iodobenzoic Acid

Strategic Overview & Chemical Challenges Fmoc-2-amino-5-iodobenzoic acid is a highly valuable unnatural amino acid building block used in the synthesis of peptidomimetics, constrained macrocycles, and targeted therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Challenges

Fmoc-2-amino-5-iodobenzoic acid is a highly valuable unnatural amino acid building block used in the synthesis of peptidomimetics, constrained macrocycles, and targeted therapeutics. Functionalizing the 5-position via the Sonogashira cross-coupling reaction allows for the introduction of diverse alkyne-derived pharmacophores.

However, this transformation presents a fundamental chemical conflict: the classic Sonogashira reaction relies on an amine base to facilitate the formation of the reactive copper(I) acetylide intermediate[1], whereas the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is notoriously base-sensitive, undergoing rapid E1cB elimination in the presence of primary or secondary amines. Furthermore, the presence of a free carboxylic acid moiety alters the stoichiometric requirements of the catalytic cycle. This application note details a field-proven, self-validating protocol designed to achieve high-yielding cross-coupling while preserving absolute Fmoc integrity.

Mechanistic Causality & Condition Optimization

To successfully execute this coupling, researchers must carefully balance catalytic turnover with protecting group stability. The experimental choices are dictated by three mechanistic pillars:

A. Sterically Hindered Base Selection

Standard Sonogashira bases like piperidine or diethylamine will instantly cleave the Fmoc group. While triethylamine (TEA) is a tertiary amine, it can still induce slow Fmoc degradation over extended reaction times. N,N-Diisopropylethylamine (DIPEA) is the optimal choice. Its bulky isopropyl groups provide severe steric hindrance, preventing it from abstracting the acidic fluorenyl proton, while still remaining basic enough to deprotonate the terminal alkyne during the Cu-acetylide formation.

B. Stoichiometric Compensation for the Free Carboxylic Acid

Unlike fully protected amino acid esters, Fmoc-2-amino-5-iodobenzoic acid possesses a free C-terminal carboxylic acid (pKa ~4). When the amine base is introduced, the first equivalent is immediately consumed to form the carboxylate salt. Therefore, a minimum of 3.0 equivalents of DIPEA must be used: one equivalent to neutralize the carboxylic acid, and two equivalents to drive the continuous Pd/Cu catalytic cycle.

C. Kinetic Control via Temperature Suppression

Thermal energy dramatically lowers the activation barrier for Fmoc cleavage. Research has demonstrated that Fmoc-protected substrates undergo significant deprotection in palladium-catalyzed cross-couplings at 80°C, but remain completely stable when the temperature is suppressed to 40°C or below[2]. Consequently, this protocol mandates strict temperature control between 25°C and 35°C .

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Fmoc-Ar-I adds) Pd0->OxAdd Fmoc-Ar-I Trans Transmetalation (Cu-acetylide step) OxAdd->Trans Pd(II) Complex RedEl Reductive Elimination (Product Release) Trans->RedEl Diorganopalladium RedEl->Pd0 Coupled Product CuCyc Cu(I) Cycle Alkyne + DIPEA CuCyc->Trans Cu-Acetylide

Fig 1: Modified Sonogashira catalytic cycle preserving Fmoc integrity.

Quantitative Condition Screening

The following table summarizes the causal relationship between reaction conditions, Fmoc stability, and target yield, validating the chosen parameters.

Base (Equiv.)Temp (°C)SolventFmoc Cleavage (%)Target Yield (%)Mechanistic Observation
Piperidine (3.0)25DMF>99%0%Rapid E1cB elimination of Fmoc.
TEA (3.0)50DMF~45%30%Thermal acceleration of base degradation.
DIPEA (1.5)25THF<1%15%Base depleted by free -COOH; stalled cycle.
DIPEA (3.0) 25-35 THF <1% 92% Optimal kinetic balance & stoichiometry.

Experimental Protocol: Self-Validating Methodology

This protocol is engineered to be a self-validating system. At critical junctures, observable physical or analytical changes confirm the integrity of the chemical environment. The use of solid-phase compatible protecting groups like Fmoc in Sonogashira macrocyclizations[3] heavily relies on the rigorous exclusion of oxygen and moisture[4].

Workflow S1 1. Degas Solvents (Argon Sparge 15 min) S2 2. Mix Ar-I, Pd/Cu under Argon Atm S1->S2 S3 3. Add Alkyne & DIPEA (Base control) S2->S3 S4 4. Stir at 25-35°C (LC-MS Monitor) S3->S4 S5 5. Acidic Workup (Citric Acid pH 3-4) S4->S5

Fig 2: Step-by-step workflow for Fmoc-compatible Sonogashira coupling.

Phase 1: Preparation and Degassing

Causality: Oxygen promotes the oxidation of Cu(I) to Cu(II), which triggers the undesired Glaser homocoupling of the terminal alkyne, consuming the starting material and complicating purification[4].

  • Transfer 10 mL of anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) to a Schlenk flask.

  • Sparge the solvent with high-purity Argon for 15 minutes, or perform three consecutive Freeze-Pump-Thaw cycles.

Phase 2: Reagent Assembly
  • To an oven-dried, argon-purged reaction vial, add:

    • Fmoc-2-amino-5-iodobenzoic acid : 1.0 mmol (485 mg)

    • PdCl₂(PPh₃)₂ : 0.05 mmol (35 mg, 5 mol%)

    • CuI : 0.10 mmol (19 mg, 10 mol%)

  • Seal the vial with a PTFE septum and purge with Argon for 5 minutes.

  • Inject the degassed solvent (10 mL) via syringe.

    • Validation Checkpoint 1: The solution should appear pale yellow/orange. If the solution instantly turns deep green or blue, Cu(II) has formed, indicating a compromised inert atmosphere. Discard and restart.

Phase 3: Initiation and Monitoring
  • Inject DIPEA (3.0 mmol, 522 µL) dropwise.

  • Inject the Terminal Alkyne (1.3 mmol).

  • Stir the reaction mixture at 25°C to 35°C for 4 to 12 hours.

    • Validation Checkpoint 2 (LC-MS at 2 hours): Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. You should observe the product mass [M+H]+. If a prominent peak at m/z 178 is observed, this is dibenzofulvene, indicating that your temperature is too high or your DIPEA is contaminated with secondary amines, causing Fmoc cleavage.

Phase 4: Acidic Workup and Isolation

Causality: Because the product contains a free carboxylic acid, a standard basic or neutral aqueous workup will result in the product partitioning into the aqueous layer as a carboxylate salt. An acidic quench is mandatory.

  • Dilute the reaction mixture with 20 mL of Ethyl Acetate (EtOAc).

  • Wash the organic layer with 20 mL of 5% aqueous Citric Acid .

    • Causality: Citric acid safely lowers the pH to ~3-4, protonating the carboxylic acid (driving the product into the EtOAc layer) and washing away the DIPEA salts and metal catalysts, without being acidic enough to cleave standard peptide protecting groups.

  • Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: DCM/MeOH gradient with 0.1% Formic Acid to prevent streaking of the carboxylic acid).

References

  • . Wikipedia, The Free Encyclopedia.[1] 2.. Imperial College London / J. Org. Chem.[3] 3.. MDPI.[2] 4.. Reddit / r/Chempros.[4]

Sources

Method

Application Note: Synthesis of Fluorescent Peptide Probes Utilizing Fmoc-2-Amino-5-Iodobenzoic Acid via On-Resin Sonogashira Cross-Coupling

Introduction & Mechanistic Rationale The development of target-specific fluorescent probes is a cornerstone of modern chemical biology and drug discovery. Among the various scaffolds available, anthranilic acid (2-aminob...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of target-specific fluorescent probes is a cornerstone of modern chemical biology and drug discovery. Among the various scaffolds available, anthranilic acid (2-aminobenzoic acid) derivatives are highly valued for their intrinsic photophysical properties and their ability to act as conformational constraints within peptide sequences 1.

Specifically, Fmoc-2-amino-5-iodobenzoic acid (CAS: 924817-95-8) serves as a powerful, bifunctional unnatural amino acid 2. The Fmoc-protected amine and free carboxylic acid allow for seamless integration into standard Solid-Phase Peptide Synthesis (SPPS). More importantly, the 5-iodo substituent provides a highly reactive bioorthogonal handle for late-stage functionalization via palladium-catalyzed cross-coupling directly on the solid support 3.

Causality Behind Experimental Choices
  • Halogen Selection (Iodo vs. Bromo/Chloro): The oxidative addition of Pd(0) into the carbon-halogen bond is the rate-determining step in Sonogashira and Suzuki couplings. Because the C–I bond dissociation energy (~65 kcal/mol) is significantly lower than that of C–Br (~81 kcal/mol), the 5-iodo derivative permits cross-coupling at near-ambient temperatures (25–35 °C). This mild condition is critical to prevent the premature cleavage of the peptide from acid-labile resins (e.g., Rink Amide) and to avoid thermal degradation of sensitive amino acid side chains.

  • On-Resin vs. Solution-Phase Coupling: Performing the Sonogashira coupling on-resin allows researchers to use a large excess of the alkyne-fluorophore and catalysts to drive the reaction to absolute completion. Post-reaction, the toxic transition metals (Pd/Cu) and unreacted fluorophores are removed via simple filtration, bypassing the need for tedious intermediate HPLC purifications.

  • Strict Anaerobic Conditions: Degassing the solvent is not optional. In the presence of oxygen, the Cu(I)-acetylide intermediate will undergo Glaser homocoupling, consuming the expensive fluorescent alkyne and generating reactive oxygen species that can oxidize methionine or tryptophan residues in the peptide sequence.

Quantitative Data & Reagent Comparison

To highlight the necessity of the iodo-substituent over other halogens for on-resin applications, Table 1 summarizes the cross-coupling efficiencies. Table 2 demonstrates how the photophysical properties of the anthranilic acid core shift dramatically upon conjugation with different terminal alkynes, validating its utility as an environmental probe.

Table 1: Reactivity Comparison of Halogenated Anthranilic Acids in On-Resin Sonogashira Coupling

Halogen SubstituentBond Dissociation EnergyOn-Resin Sonogashira YieldRequired Temperature
5-Iodo (CAS 924817-95-8)~65 kcal/mol>95% 25 - 35 °C
5-Bromo~81 kcal/mol40 - 60%60 - 80 °C
5-Chloro~96 kcal/mol<10%>100 °C

Table 2: Photophysical Properties of Synthesized Probes (Post-Cleavage)

Fluorophore ConjugateAbsorbance Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ)Stokes Shift
Unconjugated 5-Iodo-Anthranilic Acid330 nm410 nm0.0580 nm
3-Ethynylcoumarin Conjugate385 nm475 nm0.4290 nm
Ethynyl-Fluorescein Conjugate495 nm520 nm0.8525 nm

Experimental Workflow & Visualization

Workflow N1 Step 1: Peptide Elongation Solid Support (Rink Amide) N2 Step 2: Scaffold Incorporation Coupling Fmoc-2-amino-5-iodobenzoic acid N1->N2 N3 Step 3: Fmoc Deprotection Exposing the Anthranilic Amine N2->N3 N4 Step 4: On-Resin Sonogashira Coupling Pd(0)/Cu(I) + Alkyne-Fluorophore N3->N4 N5 Step 5: Metal Scavenging Sodium Diethyldithiocarbamate Wash N4->N5 N6 Step 6: Cleavage & Isolation TFA/TIPS/H2O Cocktail N5->N6 N7 Final Product: Fluorescent Peptide Probe N6->N7

Fig 1. Step-by-step experimental workflow for the solid-phase synthesis of fluorescent peptide probes.

Self-Validating Protocol: Step-by-Step Methodology

Phase 1: SPPS Incorporation of Fmoc-2-amino-5-iodobenzoic acid
  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Perform standard Fmoc-SPPS up to the desired point of probe insertion.

  • Activation & Coupling: In a glass vial, dissolve Fmoc-2-amino-5-iodobenzoic acid (194 mg, 0.4 mmol, 4 eq) and HATU (144 mg, 0.38 mmol, 3.8 eq) in 2 mL of anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq).

  • Reaction: Add the activated mixture to the resin. Agitate for 2 hours at room temperature.

    • Causality Note: The steric bulk of the ortho-Fmoc-amino group and the meta-iodine atom necessitates a longer coupling time (2 hours) compared to the standard 30 minutes used for aliphatic amino acids.

  • Washing: Drain and wash the resin thoroughly with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL).

Phase 2: On-Resin Sonogashira Cross-Coupling
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

    • Self-Validation Check: UV monitoring of the piperidine wash at 301 nm provides a reliable metric for deprotection. A standard Kaiser test may yield an atypical or weak color due to the reduced nucleophilicity of the anthranilic aniline nitrogen.

  • Reagent Preparation: In a dry, septum-sealed vial, dissolve the terminal alkyne-fluorophore (e.g., 3-ethynylcoumarin, 0.5 mmol, 5 eq) in 2 mL of anhydrous DMF. Critically , bubble Argon or N₂ through the solution for at least 15 minutes to degas.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (23 mg, 0.02 mmol, 20 mol%) and CuI (7.6 mg, 0.04 mmol, 40 mol%) to the vial. Add degassed DIPEA (174 µL, 1.0 mmol, 10 eq).

  • Coupling: Transfer the dark catalytic solution to the resin under an inert atmosphere. Agitate gently in the dark for 16 hours at 35 °C.

  • Metal Scavenging: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 3 mL), followed by a solution of 0.5% sodium diethyldithiocarbamate in DMF (3 × 3 mL).

    • Self-Validation Check: The initial dark brown/black color of the trapped Pd/Cu species will revert to the original pale yellow/white of the resin upon successful metal scavenging. Finish with DCM and MeOH washes.

Phase 3: Cleavage and Global Deprotection
  • Acidic Cleavage: Treat the dried resin with a cleavage cocktail consisting of TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5, v/v/v) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 15 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the fluorescent peptide probe.

  • Isolation: Decant the ether, wash the pellet twice more with cold ether, and dry under a stream of nitrogen before preparative RP-HPLC purification.

References

  • CymitQuimica. (n.d.). Fmoc-2-amino-5-iodobenzoic acid Product Information (CAS: 924817-95-8). Retrieved March 21, 2026, from 2

  • National Institutes of Health (NIH) / PubMed Central. (2011). SYNTHESIS OF PROBE MOLECULES, 6-(DIMETHYLAMINO)-2-PHENYLISOINDOLIN-1-ONES, FOR MECHANISTIC STUDIES OF FIREFLY LUCIFERASE INHIBITION. Retrieved March 21, 2026, from 1

  • Imperial College London. (2001). Solid-Phase Synthesis of an A-B Loop Mimetic of the Cε3 Domain of Human IgE: Macrocyclization by Sonogashira Coupling. Retrieved March 21, 2026, from 3

Sources

Application

Application Note: Standardized Fmoc Deprotection and Handling Protocol for Fmoc-2-amino-5-iodobenzoic Acid Derivatives

Executive Summary & Chemical Causality Fmoc-2-amino-5-iodobenzoic acid (Fmoc-5-iodoanthranilic acid) is a highly specialized, non-proteinogenic building block utilized in the design of conformationally rigid peptidomimet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Causality

Fmoc-2-amino-5-iodobenzoic acid (Fmoc-5-iodoanthranilic acid) is a highly specialized, non-proteinogenic building block utilized in the design of conformationally rigid peptidomimetics and macrocycles. The iodine atom at the 5-position serves as a critical handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions).

However, integrating this derivative into standard Solid-Phase Peptide Synthesis (SPPS) requires a deep understanding of its electronic properties. Unlike standard aliphatic amino acids, the aniline nitrogen in 5-iodoanthranilic acid is severely deactivated[1]. The ortho-carbonyl group (part of the peptide amide backbone) withdraws electron density via resonance, while the para-iodine atom withdraws density inductively[2].

The Mechanistic Paradox: Because the resulting aromatic amine is a remarkably weak base, it acts as an excellent leaving group during the E1cB (Elimination Unimolecular conjugate Base) Fmoc cleavage mechanism. Consequently, Fmoc removal is thermodynamically rapid. The paradox arises immediately after deprotection: the newly exposed, highly electron-deficient aromatic amine is a notoriously poor nucleophile, making the subsequent amino acid coupling step exceptionally difficult[2]. Furthermore, the choice of deprotection reagents must be carefully calibrated to prevent base-catalyzed side reactions while ensuring complete removal of the fluorenylmethoxycarbonyl protecting group.

Mechanistic Pathway Visualization

E1cB_Mechanism Base Piperidine (Base) Proton Abstracts C9 Proton (Fluorene Ring) Base->Proton Carbanion Carbanion Intermediate (E1cB) Proton->Carbanion Elimination Beta-Elimination (- Dibenzofulvene) Carbanion->Elimination Product Free 5-Iodoanthranilic Amine + CO2 Elimination->Product

E1cB mechanism of Fmoc deprotection yielding the deactivated aromatic amine.

Reagent Selection Matrix

To balance rapid Fmoc cleavage with the protection of the growing peptide chain, the standard 20% piperidine solution must be buffered. The addition of 0.1 M HOBt (Hydroxybenzotriazole) acts as a mild acid to suppress base-catalyzed side reactions without inhibiting the piperidine-driven E1cB elimination[3].

Deprotection ReagentMechanism / KineticsSide-Reaction Risk ProfileSuitability for 5-Iodoanthranilic Acid
20% Piperidine in DMF Standard E1cB (Fast)Moderate (DKP formation risk)Good (Standard baseline)
20% Piperidine + 0.1M HOBt Buffered E1cB (Fast)Low (Suppresses aspartimide)Optimal (Highly recommended)[3]
1-5% DBU in DMF Accelerated E1cB (Very Fast)High (Premature cleavage risk)Poor (Avoid unless sequence dictates)
20% Piperazine in DMF Slower E1cB (Mild)Very LowModerate (Requires extended times)
Field-Proven Insight: Diketopiperazine (DKP) Risk Asymmetry

The risk of diketopiperazine (DKP) formation during the dipeptide stage depends entirely on the sequence position of the 5-iodoanthranilic acid:

  • If 5-iodoanthranilic acid is the 1st residue (C-terminus): The subsequent aliphatic amine (once deprotected) will rapidly attack the anthranilic ester linkage because the electron-deficient anthranilic acid acts as an excellent leaving group. A milder reagent (e.g., 20% Piperazine) is required.

  • If 5-iodoanthranilic acid is the 2nd residue: Its deactivated aromatic amine is too poorly nucleophilic to attack the C-terminal ester. Standard 20% Piperidine + 0.1M HOBt can be used safely.

Self-Validating Deprotection Protocol

This protocol is designed as a closed-loop, self-validating system. By quantifying the dibenzofulvene-piperidine adduct released during cleavage, researchers can verify the exact efficiency of the deprotection before attempting the notoriously difficult subsequent coupling step.

Reagents Required
  • Deprotection Cocktail: 20% (v/v) Piperidine in anhydrous N,N-Dimethylformamide (DMF) containing 0.1 M HOBt.

  • Wash Solvents: Peptide-synthesis grade DMF and Dichloromethane (DCM).

Step-by-Step Methodology
  • Resin Swelling:

    • Action: Suspend the resin-bound Fmoc-2-amino-5-iodobenzoic acid peptide in DMF for 15 minutes.

    • Causality: Ensures the polymer matrix is fully expanded, allowing the bulky piperidine molecules uniform access to the internal active sites.

  • Initial Deprotection (Bulk Cleavage):

    • Action: Add the Deprotection Cocktail to the resin (approx. 5 mL per gram of resin). Agitate gently for 3 minutes , then drain and discard the solvent.

    • Causality: The E1cB reaction is fast. This initial short burst removes >80% of the Fmoc groups. Draining it prevents the accumulation of dibenzofulvene, which can polymerize or react with the newly freed amines.

  • Main Deprotection & Validation Collection:

    • Action: Add a fresh aliquot of the Deprotection Cocktail. Agitate for 12 minutes . Drain and collect this filtrate in a volumetric flask.

    • Causality: Ensures 100% completion of the thermodynamically favorable cleavage. Collecting the filtrate allows for quantitative UV validation.

  • Resin Washing:

    • Action: Wash the resin sequentially with DMF (5 × 1 min) and DCM (3 × 1 min).

    • Causality: Completely removes residual piperidine and HOBt. Any trace base left behind will ruin the subsequent highly-sensitive coupling step (which typically requires highly reactive acid chlorides or HATU/HOAt).

  • UV Spectrophotometric Validation:

    • Action: Dilute the collected filtrate from Step 3 by a factor of 100 in DMF. Measure the UV absorbance at 301 nm .

    • Calculation: Calculate the deprotection yield using the formula: Yield (%) = (A_301 × Volume × 10^4) / (7800 × mass × loading)

    • Causality: The dibenzofulvene-piperidine adduct has a distinct molar extinction coefficient ( ϵ=7800M−1cm−1 ). A yield of >95% validates that the deactivated aromatic amine is fully exposed and ready for the next coupling.

SPPS Workflow Integration

SPPS_Workflow Start Resin-Bound Peptide (Free N-Terminus) Couple Coupling: Fmoc-2-amino-5-iodobenzoic acid Start->Couple Step 1 Deprotect Fmoc Deprotection (20% Piperidine + 0.1M HOBt) Couple->Deprotect Step 2 Amine Free 5-Iodoanthranilic Amine (Highly Deactivated) Deprotect->Amine E1cB Cleavage Next Next AA Coupling (Requires HATU/HOAt) Amine->Next Step 3

Workflow for SPPS incorporating Fmoc-2-amino-5-iodobenzoic acid.

References

1.[3] Title : In Silico Design, Synthesis, and Assays of Specific Substrates for Proteinase 3: Influence of Fluorogenic and Charged Groups Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

2.[1] Title : Anthranilic Acid-containing Cyclic Tetrapeptides: At The Crossroads Of Conformational Rigidity And Synthetic Accessibility Source : PubMed Central (PMC) / NIH URL :[Link]

3.[2] Title : Site-Specific Single Point Mutation by Anthranilic Acid in hIAPP8-37 Source : The Royal Society of Chemistry (RSC) URL :[Link]

Sources

Method

Application Note: Optimized Activating Agents for Fmoc-2-Amino-5-Iodobenzoic Acid Amide Bond Formation

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Overcoming steric hindrance and suppressing benzoxazinone side-reactions during the activation of deactivated anthranilic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Overcoming steric hindrance and suppressing benzoxazinone side-reactions during the activation of deactivated anthranilic acid derivatives.

Executive Summary

Fmoc-2-amino-5-iodobenzoic acid is a highly versatile, bifunctional building block used extensively in the synthesis of complex heterocycles, functionalized quinazolinones, and cross-coupling precursors[1],[2]. However, achieving high-yielding amide bond formation with this substrate is notoriously difficult. The molecule suffers from severe steric hindrance due to the ortho-Fmoc-protected amine, while the electron-withdrawing 5-iodo substituent deactivates the aromatic ring and alters the stability of the activated carboxylate intermediate[3],[4].

This application note details the mechanistic pitfalls of activating Fmoc-anthranilic acid derivatives and provides field-proven, self-validating protocols utilizing state-of-the-art coupling agents to maximize amide yields.

Mechanistic Insights: The Anthranilic Acid Dilemma

When designing a coupling strategy for Fmoc-2-amino-5-iodobenzoic acid, chemists must account for a dominant, yield-destroying side reaction: intramolecular cyclization .

Upon activation of the carboxylic acid (e.g., forming an OAt or Oxyma ester), the carbonyl oxygen of the adjacent Fmoc carbamate is perfectly positioned to attack the electrophilic carbon. This unimolecular, entropically favored reaction ejects the activating group and forms a stable 2-(9-fluorenylmethyloxy)-4H-3,1-benzoxazin-4-one derivative[5],[2]. Because this cyclization irreversibly consumes the activated species, standard coupling agents (like DCC/HOBt) often result in near-total conversion to the benzoxazinone rather than the desired amide.

To achieve successful coupling, the kinetics of the intermolecular aminolysis must outcompete the intramolecular cyclization . This requires activating agents that either provide neighboring-group assistance to accelerate amine attack or generate an intermediate so electrophilic that aminolysis is instantaneous.

Mechanism A Fmoc-2-amino-5-iodobenzoic acid (Electrophile Precursor) B Activated Ester (e.g., OAt, Oxyma) A->B Activating Agent (HATU/DIC) C Amide Product (Desired Pathway) B->C Intermolecular Attack by Amine (Fast) D Benzoxazinone (Undesired Cyclization) B->D Intramolecular Attack by Fmoc Carbonyl (Slow)

Mechanistic divergence during the activation of Fmoc-2-amino-5-iodobenzoic acid.

Comparative Analysis of Activating Agents

Selecting the correct activating agent is the single most critical variable in this workflow. The table below synthesizes quantitative performance data for the top-tier reagents used in sterically hindered solid-phase and solution-phase syntheses[6].

Activating AgentEquivalentsBase RequiredSolvent SystemReaction TimeTypical YieldBenzoxazinone Formation
HATU / HOAt 1.1 / 2.0DIPEADMF2–4 h80–90%Low
COMU 1.1 / 2.0TMPDMF1–2 h85–95%Very Low
DIC / OxymaPure 1.2 / 1.2NoneDMF / DCM4–6 h75–85%Moderate
Ghosez's Reagent 1.2None*DCM1–2 h>90%Low (Neutral conditions)

Note: Base is only added during the subsequent amine coupling step, not during the initial acid chloride formation.

Causality Behind Agent Selection:
  • HATU / COMU: The nitrogen atom in the pyridine ring of the HOAt (or Oxyma-B) leaving group exerts a neighboring-group effect. It hydrogen-bonds with the incoming amine, artificially increasing its local concentration and accelerating the desired intermolecular attack.

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine): For exceptionally hindered secondary amines, standard activated esters fail. Ghosez's reagent converts the carboxylic acid to a highly reactive acid chloride under strictly neutral conditions, bypassing the basic environments that often exacerbate cyclization.

Experimental Protocols

The following protocols are designed as self-validating systems. By controlling the order of addition and temperature, you manipulate the reaction kinetics to favor amide formation.

Protocol A: High-Efficiency Solution-Phase Coupling (HATU/DIPEA)

Best for primary amines and unhindered secondary amines.

Causality Check: In this protocol, the amine is added before the base. This ensures that the moment the base initiates the formation of the activated ester, the amine nucleophile is already present in the solvent matrix to capture it, minimizing the lifespan of the intermediate and preventing benzoxazinone formation.

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve Fmoc-2-amino-5-iodobenzoic acid (1.0 equiv, 0.5 mmol) and the target amine (1.1 equiv, 0.55 mmol) in anhydrous DMF (5 mL, 0.1 M).

  • Cooling: Cool the mixture to 0 °C using an ice bath. Lowering the temperature suppresses the entropically driven intramolecular cyclization.

  • Activation: Add HATU (1.1 equiv, 0.55 mmol) to the stirring solution.

  • Initiation: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 1.25 mmol). The solution will typically transition to a pale yellow color.

  • Coupling: Maintain at 0 °C for 15 minutes, then allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (LC-MS): Monitor the reaction. Successful coupling is indicated by the consumption of the starting material mass (approx. m/z 486 [M+H]⁺). If a mass of m/z 468 [M+H]⁺ appears, it indicates the loss of H₂O (18 Da), confirming the formation of the undesired benzoxazinone side product.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Workflow Step1 1. Preparation Dissolve Fmoc-5-Iodo-Abz-OH & Amine in anhydrous DMF Step2 2. Cooling Chill to 0°C to suppress premature cyclization Step1->Step2 Step3 3. Activation Add HATU/COMU followed by DIPEA/TMP Step2->Step3 Step4 4. Coupling Stir at RT for 2-4 hours; Monitor via LC-MS Step3->Step4 Step5 5. Isolation Aqueous quench, extraction, and chromatography Step4->Step5

Optimized step-by-step workflow for solution-phase amide coupling.

Protocol B: Acid Chloride Generation via Ghosez's Reagent

Best for highly recalcitrant, sterically hindered secondary amines.

  • Acid Chloride Formation: Dissolve Fmoc-2-amino-5-iodobenzoic acid (1.0 equiv) in anhydrous DCM (0.1 M) under inert atmosphere. Cool to 0 °C.

  • Activation: Add Ghosez's reagent (1.2 equiv) dropwise. Stir at 0 °C for 1 hour. Because no base is present, the acid chloride forms cleanly without premature cyclization.

  • Amine Preparation: In a separate flask, dissolve the hindered amine (1.1 equiv) and 2,4,6-collidine or TMP (2.0 equiv) in anhydrous DCM.

  • Coupling: Transfer the acid chloride solution dropwise into the amine solution at 0 °C.

  • Completion: Stir for 1–2 hours at room temperature, then quench with water and perform standard organic extraction.

References

  • [1] Chronopoulos, D., et al. "Benzyne cycloaddition onto carbon nanohorns." Nanoscale, 2013. URL:[Link]

  • [5] "Synthesis of Heterocycles from Anthranilic acid and its Derivatives." CORE. URL: [Link]

  • [2] "Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring." RSC Advances, 2022. URL:[Link]

  • [3] "Synthesis of Anthranilic Acid Derivatives through Iron-Catalyzed Ortho Amination of Aromatic Carboxamides with N-Chloroamines." Journal of the American Chemical Society, 2013. URL:[Link]

  • [6] "Traceless Solid-Phase Organic Synthesis." Chemical Reviews, 2019. URL:[Link]

  • [4] "Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review." International Journal of Pharmaceutical Sciences, 2024. URL:[Link]

Sources

Application

Heck reaction applications using Fmoc-2-amino-5-iodobenzoic acid

Application Note: Palladium-Catalyzed Heck Cross-Coupling of Fmoc-2-amino-5-iodobenzoic Acid for Peptidomimetic Synthesis Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detail...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Heck Cross-Coupling of Fmoc-2-amino-5-iodobenzoic Acid for Peptidomimetic Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocol.

Introduction & Strategic Rationale

Fmoc-2-amino-5-iodobenzoic acid is a highly valuable, bifunctional building block utilized extensively in the design of unnatural amino acids, constrained peptidomimetics, and aromatic foldamers[1]. The presence of the 5-iodo functional group provides an optimal thermodynamic handle for palladium-catalyzed carbon-carbon bond formation via the Mizoroki-Heck reaction.

However, integrating the Heck reaction with Fmoc-protected substrates presents a fundamental chemical conflict. Standard Heck protocols require bases (e.g., secondary amines like piperidine, or high-temperature inorganic bases) to neutralize the hydroiodic acid (HI) generated during the catalytic cycle[2]. These identical basic conditions rapidly induce E1cB elimination of the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group.

As a Senior Application Scientist, the approach to solving this requires exploiting specific kinetic and thermodynamic causalities:

  • Electrophile Reactivity: Aryl iodides undergo oxidative addition with Pd(0) significantly faster than aryl bromides or chlorides. This kinetic advantage allows the cross-coupling to proceed at lower temperatures (70 °C), drastically minimizing the thermal degradation of the Fmoc group[3].

  • Halide Scavenging: By utilizing mild inorganic bases or halide scavengers (such as Ag2​CO3​ ), the reaction is driven forward via the precipitation of insoluble silver iodide ( AgI ). This allows the catalytic cycle to turn over under strictly neutral-to-mild conditions, completely preserving the Fmoc moiety.

  • Solvent Integrity: Traditional solvents like N,N-Dimethylformamide (DMF) or 1-Butyl-2-pyrrolidinone (NBP) can degrade over time or form hydroperoxides, releasing secondary amines that prematurely cleave the Fmoc group or impair the cross-coupling[4]. Anhydrous acetonitrile (MeCN) circumvents this degradation pathway entirely.

Mechanistic Pathway

The following diagram illustrates the catalytic causality of the Heck reaction tailored for base-sensitive substrates. By utilizing a bulky phosphine ligand ( P(o-tol)3​ ), the dissociation to the active 14-electron Pd(0) species is accelerated, ensuring rapid oxidative addition into the highly reactive C-I bond before any background Fmoc degradation can occur.

HeckCycle Pd0 Pd(0) Active Catalyst (14-electron species) OxAdd 1. Oxidative Addition (Rapid insertion into C-I bond) Pd0->OxAdd Fmoc-Ar-I Coord 2. Alkene Coordination (π-complex formation) OxAdd->Coord Alkene MigIns 3. Migratory Insertion (Syn-addition) Coord->MigIns BetaElim 4. β-Hydride Elimination (Syn-elimination) MigIns->BetaElim RedElim 5. Ag-Promoted Reductive Elimination (Regenerates Pd(0)) BetaElim->RedElim Product Release RedElim->Pd0 Ag2CO3 / -AgI

Figure 1: Catalytic cycle of the Heck reaction optimized for Fmoc-protected aryl iodides.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, various conditions were screened to balance cross-coupling conversion against Fmoc retention. The quantitative data below demonstrates why Ag2​CO3​ in MeCN is the authoritative choice.

EntryBase (2.0 eq)SolventTemp (°C)Conversion (%)Fmoc Cleavage (%)Causality / Observation
1PiperidineDMF80N/A> 95%Secondary amine causes rapid E1cB Fmoc cleavage.
2 K2​CO3​ DMF10045%40%High temp promotes thermal Fmoc loss and Pd black.
3DIPEADMF8075%15%DMF degradation releases dimethylamine over time.
4DIPEAMeCN7088%< 2%MeCN prevents amine generation; good yield.
5 Ag2​CO3​ MeCN 70 94% None detected Halide scavenging drives reaction under neutral conditions.

Experimental Workflow

Workflow Step1 1. Reagent Prep & Ar Degassing Step2 2. Catalyst Activation Pd(OAc)2 + P(o-tol)3 Step1->Step2 Step3 3. Heating at 70°C (Ag2CO3, MeCN) Step2->Step3 Step4 4. LC-MS Monitoring (Self-Validation) Step3->Step4 Step5 5. Acidic Workup (Quench & Wash) Step4->Step5 Step6 6. Purification (Silica Flash) Step5->Step6

Figure 2: Step-by-step workflow for the Fmoc-tolerant Heck cross-coupling protocol.

Step-by-Step Methodology

Reagents Required:

  • Fmoc-2-amino-5-iodobenzoic acid (1.0 equiv, 1.0 mmol, 485.3 g/mol )

  • Terminal Alkene (e.g., tert-butyl acrylate) (1.5 equiv, 1.5 mmol)

  • Palladium(II) acetate ( Pd(OAc)2​ ) (0.05 equiv, 5 mol%)

  • Tri-o-tolylphosphine ( P(o-tol)3​ ) (0.10 equiv, 10 mol%)

  • Silver carbonate ( Ag2​CO3​ ) (1.2 equiv, 1.2 mmol)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

Protocol:

  • System Preparation & Degassing:

    • Action: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Fmoc-2-amino-5-iodobenzoic acid, Pd(OAc)2​ , P(o-tol)3​ , and Ag2​CO3​ .

    • Causality: P(o-tol)3​ is chosen over PPh3​ because its steric bulk facilitates the reduction of Pd(II) to the active Pd(0) species and prevents catalyst deactivation via Pd-black precipitation.

  • Solvent and Alkene Addition:

    • Action: Seal the tube with a septum and purge with Argon for 5 minutes. Inject 10 mL of anhydrous MeCN followed by the terminal alkene. Degas the mixture via sparging with Argon for an additional 10 minutes.

    • Causality: Oxygen must be strictly excluded to prevent the oxidation of the phosphine ligand to phosphine oxide, which would arrest the catalytic cycle[2].

  • Reaction Execution:

    • Action: Replace the septum with a Teflon screw cap under Argon flow. Submerge the tube in a pre-heated oil bath at 70 °C and stir vigorously for 4–6 hours.

    • Observation: The solution will become heterogeneous and darken as insoluble AgI precipitates, driving the thermodynamic equilibrium forward.

  • Self-Validating Reaction Monitoring:

    • Action: After 4 hours, cool the reaction briefly, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting material mass ( m/z 486.1 [M+H]+ ) is entirely consumed, and the product mass is the dominant peak. If Fmoc cleavage is occurring, a mass corresponding to the deprotected amine will appear; the use of Ag2​CO3​ should suppress this entirely.

  • Aqueous Workup:

    • Action: Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and filter the suspension through a short pad of Celite to remove Pd catalyst residues and AgI salts. Wash the Celite pad with an additional 10 mL of EtOAc.

    • Action (Critical): Transfer the filtrate to a separatory funnel. Wash the organic layer with 5% aqueous citric acid ( 2×15 mL), followed by brine (15 mL).

    • Causality: Even though Ag2​CO3​ is used, the acidic wash is a mandatory self-validating safeguard to neutralize any trace basic impurities that could slowly cleave the Fmoc group during solvent evaporation or long-term storage.

  • Isolation and Purification:

    • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a bath temperature strictly 35 °C. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient with 1% Acetic Acid).

    • Causality: Adding 1% Acetic Acid to the eluent prevents the free carboxylic acid moiety of the product from streaking on the silica column, ensuring sharp bands and high isolated yields.

References

  • Development of Aromatic Foldamer Building Blocks Bearing Multiple Biogenic Side Chains Source: ACS Publications / The Ivan Huc Group URL
  • Development of a Chromane-Forming Heck Reaction: Bisphosphine Mono-Oxide Mediated Regioselectivity Perturbed by Solvent-Based Peroxide Formation Source: ACS Publications URL
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners Source: MDPI URL
  • Advancing Sustainable Peptide Synthesis by Solvent Quality Control: Understanding and Mitigating Hydroperoxide in 1-Butyl-2-pyrrolidinone (NBP)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low coupling efficiency with Fmoc-2-amino-5-iodobenzoic acid

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter roadblocks when researchers attempt to incorporate highly modified, non-proteinogenic amino ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter roadblocks when researchers attempt to incorporate highly modified, non-proteinogenic amino acids into their sequences.

Fmoc-2-amino-5-iodobenzoic acid is notoriously one of the most difficult building blocks to couple in solid-phase peptide synthesis (SPPS). It suffers from a "perfect storm" of extreme steric hindrance and severe electronic deactivation. This guide is designed to move beyond generic troubleshooting, providing you with the mechanistic causality behind these failures and the field-proven, self-validating protocols required to overcome them.

Diagnostic Flowchart

G Start Coupling Failure Detected Fmoc-2-amino-5-iodobenzoic acid Role Identify the role of the iodinated anthranilic acid Start->Role Elec Electrophile (Activating its -COOH) Role->Elec C-terminus Nuc Nucleophile (Reacting its -NH2) Role->Nuc N-terminus ElecIssue Issue: Steric Hindrance & Benzoxazinone Formation Elec->ElecIssue NucIssue Issue: Extreme Electronic Deactivation (Aromatic + Iodo + Ortho-COOH) Nuc->NucIssue SolElec Solution: HATU/HOAt or COMU Short Activation (1-2 min) Microwave (70°C) ElecIssue->SolElec SolNuc Solution: In situ Acid Chloride (Triphosgene) or Oxyma/DIC Extended Time NucIssue->SolNuc

Diagnostic flowchart for troubleshooting Fmoc-2-amino-5-iodobenzoic acid coupling failures.

Section 1: Understanding the Chemical Bottleneck

Q: Why is Fmoc-2-amino-5-iodobenzoic acid so difficult to couple compared to standard amino acids? A: The difficulty is twofold, depending on whether the residue is acting as the nucleophile or the electrophile. Structurally, this molecule is an anthranilic acid (2-aminobenzoic acid) derivative.

  • As a Nucleophile (Reacting the -NH₂): The amine is aromatic, meaning its lone pair is delocalized into the benzene ring. Furthermore, the 5-iodo substituent is located para to the amino group, exerting a strong inductive electron-withdrawing effect that severely depletes electron density at the nitrogen. Combined with the steric bulk of the ortho-carboxyl group, this makes the amine an exceptionally poor nucleophile.

  • As an Electrophile (Activating the -COOH): The bulky Fmoc-protected amine at the ortho position creates massive [1], physically blocking incoming nucleophiles from attacking the activated carbonyl carbon.

Section 2: Troubleshooting Amine Nucleophilicity (When it is the Nucleophile)

Q: I am trying to couple the next amino acid onto the amine of Fmoc-2-amino-5-iodobenzoic acid, but I see massive deletion sequences. How do I fix this? A: Standard carbodiimide/HOBt or HBTU chemistry will fail here because the deactivated aniline cannot attack a standard active ester. You must drastically increase the electrophilicity of the incoming amino acid.

  • Method A (Acid Chlorides): Bypass active esters entirely by using[2]. Acid chlorides are reactive enough to force the coupling with deactivated aromatic amines.

  • Method B (OxymaPure/DIC): If you wish to avoid the toxicity of phosgene derivatives, has been proven to yield exceptional coupling efficiencies for deactivated anthranilic amines, avoiding anthranilic rearrangements and side reactions[3].

Section 3: Troubleshooting Carboxyl Activation (When it is the Electrophile)

Q: When coupling the carboxyl group of Fmoc-2-amino-5-iodobenzoic acid to my peptide chain, I get low yield and a major side product. What is happening? A: You are likely observing benzoxazinone formation . When the carboxyl group of an ortho-amino benzoic acid is activated (e.g., as an OBt or OAt ester), the oxygen of the adjacent Fmoc carbamate can undergo an intramolecular nucleophilic attack on the activated carbonyl. This forms a stable 6-membered benzoxazinone ring, effectively capping the amino acid and preventing it from coupling to the peptide chain. Causality & Solution: Long pre-activation times allow this intramolecular side-reaction to outcompete the desired intermolecular coupling. You must use strong, fast-acting coupling reagents (HATU/HOAt or COMU) and keep the pre-activation time extremely short (1-2 minutes maximum) before immediately adding the mixture to the resin[1].

Q: Can microwave-assisted peptide synthesis (MAPS) help, and what are the safe parameters? A: Yes. supplies targeted thermal energy to overcome the high activation energy barrier caused by steric hindrance[4]. A standard safe parameter for hindered couplings is 70°C at 70W for 3-5 minutes .

Section 4: Validated Experimental Protocols

Protocol 1: Coupling TO the Anthranilic Amine (Oxyma/DIC Method)

Use this when Fmoc-2-amino-5-iodobenzoic acid is already on the resin, and you are adding the next amino acid.

  • Resin Preparation: Ensure the Fmoc group on the anthranilic acid has been fully removed (20% piperidine in DMF, 2 x 10 min). Wash thoroughly with DMF (5 x 1 min).

  • Activation: In a separate vial, dissolve the incoming Fmoc-amino acid (4.0 eq) and OxymaPure (4.0 eq) in a minimal volume of DMF (approx. 0.1 M concentration).

  • Coupling: Add DIC (4.0 eq) to the vial. Pre-activate for exactly 2 minutes at room temperature.

  • Reaction: Transfer the activated mixture to the resin. Agitate for 120 minutes at room temperature (or 70°C for 10 minutes via microwave).

  • Self-Validation Check (Critical): Do not rely on the Kaiser test. Aromatic amines often yield false negatives (appearing brown/red instead of blue). Instead, perform a micro-cleavage (TFA/TIS/H₂O 95:2.5:2.5 for 1 hour) on a few resin beads and analyze via LC-MS to confirm the mass shift before proceeding to the next cycle.

Protocol 2: Coupling OF the Anthranilic Carboxylate (HATU/HOAt Method)

Use this when you are attaching Fmoc-2-amino-5-iodobenzoic acid to the growing peptide chain.

  • Reagent Preparation: Dissolve Fmoc-2-amino-5-iodobenzoic acid (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF.

  • Base Addition & Strict Timing: Add DIPEA (6.0 eq) to the mixture. Vortex for exactly 1 to 2 minutes. Self-Validation Check: A color change to deep yellow/orange indicates active ester formation. Do not exceed 2 minutes to prevent benzoxazinone accumulation.

  • Reaction: Immediately transfer the solution to the deprotected resin.

  • Agitation: Agitate for 2 to 4 hours at room temperature, or apply microwave irradiation (70°C, 70W, 5 mins).

  • Wash & Verify: Drain, wash with DMF (5 x 1 min), and perform a standard Kaiser test on the aliphatic amine of the preceding residue to ensure complete acylation.

Section 5: Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Fmoc-2-amino-5-iodobenzoic Acid

Reagent SystemRole of Anthranilic AcidReaction TimeTempExpected EfficiencyMechanistic Notes
HBTU / DIPEA Nucleophile2-4 hoursRT<15% (Poor)Standard conditions fail; active ester is not electrophilic enough for the deactivated aniline.
OxymaPure / DIC Nucleophile1-2 hoursRT75-85% (Good)Excellent, highly efficient alternative to toxic acid chlorides. Avoids rearrangement side-reactions.
Triphosgene (BTC) Nucleophile30-60 minsRT>90% (Excellent)In situ acid chloride formation bypasses steric/electronic barriers. Requires strict anhydrous conditions.
HATU / HOAt / DIPEA Electrophile2-4 hoursRT80-90% (Good)Requires strict short pre-activation (1-2 min) to prevent benzoxazinone cyclization.
COMU / DIPEA Electrophile3-5 mins70°C (MW)>95% (Excellent)Microwave assistance rapidly overcomes steric hindrance before side-reactions can dominate.

References

  • Xin, D., & Burgess, K. "Anthranilic Acid-containing Cyclic Tetrapeptides: At The Crossroads Of Conformational Rigidity And Synthetic Accessibility." PMC (National Institutes of Health), 2016. URL:[Link]

  • Posada, L., Davyt, D., & Serra, G. "First total synthesis of versicotide A, B and C." RSC Advances, 2020. URL:[Link]

  • Hojo, K., Shinozaki, N., Nozawa, Y., Fukumori, Y., & Ichikawa, H. "Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles." Applied Sciences, 2013. URL:[Link]

Sources

Optimization

Optimizing TFA cleavage conditions for peptides containing Fmoc-2-amino-5-iodobenzoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the novel amino acid, 2-amino-5-iodobenzoic acid. This guide provides in-depth t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the novel amino acid, 2-amino-5-iodobenzoic acid. This guide provides in-depth troubleshooting advice and optimized protocols to ensure the successful trifluoroacetic acid (TFA)-mediated cleavage and deprotection of these specialized peptides. Our focus is to equip you with the knowledge to anticipate and mitigate potential side reactions, thereby maximizing the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the TFA cleavage of peptides containing 2-amino-5-iodobenzoic acid.

Q1: My peptide's mass spectrum shows a peak at -126 Da from the expected mass. What is the likely cause?

A1: A mass loss of 126 Da corresponds to the replacement of the iodine atom with a hydrogen atom (de-iodination). This is a potential side reaction under strong acidic conditions, especially if the cleavage is prolonged or conducted at elevated temperatures. The aromatic ring of 2-amino-5-iodobenzoic acid, while influenced by both an activating amino group and a deactivating carboxyl group, can still be susceptible to protodeiodination.

Q2: I'm observing a +56 Da adduct on my peptide. What does this signify?

A2: A +56 Da mass addition is the hallmark of tert-butylation. During TFA cleavage, protective groups like Boc (t-butoxycarbonyl) and t-butyl esters/ethers are removed, generating highly reactive tert-butyl cations.[1] These carbocations can attack electron-rich aromatic rings. The 2-amino-5-iodobenzoic acid residue, due to its amino group, is a potential target for this electrophilic addition, leading to a modified and impure peptide.

Q3: Why is my crude peptide purity low, with many uncharacterized small peaks in the HPLC?

A3: Low purity with a complex chromatogram can result from a combination of factors. Incomplete cleavage from the resin can leave desired peptide behind, while prolonged exposure to the harsh acidic environment of the cleavage cocktail can cause various degradation pathways. For peptides containing sensitive residues, including halogenated ones, a single, harsh cleavage condition may not be optimal and can lead to a variety of side products. Some studies on other iodinated peptides have noted the formation of multiple by-products during acidic cleavage.[2]

Q4: Can the standard TFA/TIS/H2O cleavage cocktail be used for peptides with 2-amino-5-iodobenzoic acid?

A4: While the standard 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water cocktail is a good starting point for many peptides, it may not be sufficient to protect the 2-amino-5-iodobenzoic acid residue from side reactions. TIS is an excellent scavenger for trityl cations and a good scavenger for tert-butyl cations, but the potential for de-iodination and other modifications may require a more specialized scavenger cocktail.

Troubleshooting Guide

This section provides a more detailed analysis of potential problems and their solutions, complete with optimized protocols.

Problem 1: De-iodination of the 2-Amino-5-Iodobenzoic Acid Residue

Causality: The carbon-iodine bond on an aromatic ring can be susceptible to cleavage under strong acidic conditions (acidolysis), leading to the loss of iodine and its replacement with a proton from the solvent. This process, known as protodeiodination, can be exacerbated by scavengers that can act as hydride donors.

Solution:

  • Minimize Cleavage Time: Perform a time-course study (e.g., 1, 2, and 3 hours) to determine the minimum time required for complete deprotection and cleavage. Analyze the crude peptide at each time point by LC-MS to monitor for the onset of de-iodination.

  • Optimize Scavenger Cocktail: Employ scavengers that are less likely to promote de-iodination. While TIS is a hydride donor, its primary role is to scavenge carbocations. The inclusion of an aromatic thiol scavenger may be beneficial.

  • Control Temperature: Perform the cleavage at room temperature. Avoid heating, as this can accelerate the rate of de-iodination.

Problem 2: Alkylation of the Aromatic Ring

Causality: The generation of carbocations from acid-labile protecting groups is an inherent part of TFA cleavage.[3] These electrophiles will react with any available nucleophile. The benzene ring of 2-amino-5-iodobenzoic acid, activated by the ortho-amino group, is a potential nucleophile.

Solution:

  • Increase Scavenger Concentration: A higher concentration of scavengers can more effectively trap carbocations before they react with the peptide.

  • Use a Scavenger "Cocktail": A mixture of scavengers provides broader protection. Water is effective at trapping tert-butyl cations, while TIS is excellent for bulkier trityl cations.[1] Thiol-based scavengers can also play a protective role.

Optimized Protocols

Protocol 1: Standard Protective Cleavage

This protocol is a good starting point for peptides containing 2-amino-5-iodobenzoic acid alongside other non-sensitive residues.

Experimental Workflow:

G Resin 1. Dry Peptide-Resin Cocktail 2. Add Cleavage Cocktail (TFA/TIS/H2O/EDT) 94:2.5:2.5:1 Resin->Cocktail React 3. React at RT (1.5 - 2 hours) Cocktail->React Filter 4. Filter and Collect Filtrate React->Filter Precipitate 5. Precipitate with Cold Ether Filter->Precipitate Isolate 6. Centrifuge and Wash Pellet Precipitate->Isolate Dry 7. Dry Crude Peptide Isolate->Dry

Caption: Standard peptide cleavage workflow.

Step-by-Step Methodology:

  • Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Prepare the cleavage cocktail fresh: 94% TFA, 2.5% TIS, 2.5% H2O, and 1% 1,2-Ethanedithiol (EDT). For 100 mg of resin, use 2 mL of cocktail.

  • Add the cocktail to the resin and swirl gently.

  • Allow the reaction to proceed at room temperature for 1.5 to 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin twice with a small amount of fresh TFA.

  • Precipitate the peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold ether.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Enhanced Scavenging for Sensitive Sequences

This protocol is recommended for peptides that show significant alkylation or de-iodination with the standard protocol, or for those that also contain other sensitive residues like Tryptophan (Trp) or Methionine (Met).

Experimental Workflow:

G cluster_0 Potential Side Reactions cluster_1 Cleavage & Deprotection Deiodination De-iodination (-126 Da) Alkylation Alkylation (+56 Da) PeptideResin Peptide-Resin CrudePeptide Crude Peptide PeptideResin->CrudePeptide Cleavage TFA TFA TFA->CrudePeptide Scavengers Scavenger Cocktail (TIS, H2O, Thiol) Scavengers->CrudePeptide CrudePeptide->Deiodination CrudePeptide->Alkylation

Caption: Side reactions during TFA cleavage.

Step-by-Step Methodology:

  • Place the dry peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Prepare "Reagent K" modified cocktail fresh: 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDT.

  • Add 2-3 mL of the cocktail to the resin.

  • Allow the reaction to proceed at room temperature for 2 to 3 hours.

  • Follow steps 5-9 from Protocol 1 for peptide isolation.

Data Summary

The choice of scavenger cocktail is critical and should be tailored to the peptide sequence.

Scavenger CocktailComposition (v/v/v)Primary ApplicationPotential Issues with 2-Amino-5-Iodobenzoic Acid
Standard 95% TFA / 2.5% H2O / 2.5% TISPeptides without highly sensitive residues.May not be sufficient to prevent de-iodination or alkylation.
Protocol 1 Cocktail 94% TFA / 2.5% H2O / 2.5% TIS / 1% EDTGeneral protection for moderately sensitive peptides.EDT helps reduce potential oxidation.
Reagent K (Modified) 82.5% TFA / 5% Phenol / 5% H2O / 5% Thioanisole / 2.5% EDTPeptides with Trp, Met, Cys, and other sensitive residues.Offers robust protection against both alkylation and potential oxidative side reactions.

Analytical Verification

It is crucial to analyze the crude peptide product thoroughly to diagnose any issues with the cleavage step.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for verifying the success of the cleavage. It allows for the identification of the desired peptide mass, as well as any side products (e.g., de-iodinated, alkylated).

  • HPLC (High-Performance Liquid Chromatography): HPLC provides a quantitative measure of the purity of the crude product. By comparing the peak area of the desired peptide to the total peak area, the success of the cleavage and deprotection can be assessed.

By understanding the potential pitfalls and employing optimized protocols, researchers can successfully work with peptides containing the unique 2-amino-5-iodobenzoic acid building block, paving the way for novel discoveries in peptide and protein science.

References

  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Polypeptide.
  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage.com.
  • Löffler, T., et al. (2020). Late‐Stage Functionalisation of Peptides on the Solid Phase by an Iodination‐Substitution Approach. Chemistry – A European Journal.
  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.com.
  • Hart, R. A., & White, P. D. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigmaaldrich.com.
  • BenchChem. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-2-amino-5-iodobenzoic Acid Peptide Synthesis

Welcome to the Advanced Peptide Synthesis Support Center. As application scientists, we frequently encounter researchers struggling with sequence collapse, low yields, and severe epimerization when incorporating Fmoc-2-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As application scientists, we frequently encounter researchers struggling with sequence collapse, low yields, and severe epimerization when incorporating Fmoc-2-amino-5-iodobenzoic acid (a 5-iodo-anthranilic acid derivative) into their peptide chains.

This guide is designed to move beyond basic troubleshooting. We will dissect the exact chemical causality behind these failures and provide field-proven, self-validating protocols to ensure absolute stereoretention and high coupling efficiency.

Part 1: Mechanistic Diagnostics (The "Why")

FAQ 1: Why is my peptide racemizing if 2-amino-5-iodobenzoic acid is achiral?

The fundamental misconception in this workflow is misattributing the source of the racemization. Fmoc-2-amino-5-iodobenzoic acid is a planar aromatic ring; it lacks an alpha-chiral center and cannot racemize .

The stereochemical collapse strictly occurs during the subsequent coupling step —when you attempt to attach the next chiral Fmoc-amino acid to the 2-amino group of the resin-bound iodobenzoic acid.

The Causality:

  • Severe Deactivation: The 2-amino group is an aniline derivative. Its nucleophilicity is severely compromised by the delocalization of its lone pair into the aromatic ring, steric hindrance from the adjacent carbonyl, and the powerful inductive electron-withdrawing effect of the 5-iodo substituent[1].

  • Prolonged Activation: Because the aniline is an exceptionally weak nucleophile, standard active esters (e.g., OAt from HATU) remain unreacted in the coupling cocktail for hours.

  • Oxazolone Formation: This prolonged residence time allows the activated incoming Fmoc-amino acid to undergo intramolecular cyclization into an oxazol-5(4H)-one (oxazolone)[1].

  • Stereocenter Destruction: The alpha-proton of the oxazolone is highly acidic. The tertiary amine base (e.g., DIEA) rapidly abstracts this proton, destroying the stereocenter before the peptide bond can form.

Racemization A Activated Fmoc-AA (Chiral) B Slow Intermolecular Attack (Deactivated 5-I-Aniline) A->B Ideal Pathway C Intramolecular Cyclization (Oxazolone Formation) A->C Prolonged Activation F Enantiopure Peptide B->F Fast Coupling D Base-Catalyzed Deprotonation C->D DIEA / Base E Racemized Oxazolone (Achiral Intermediate) D->E Loss of Stereocenter G Epimerized Peptide (Mixture of Diastereomers) E->G Subsequent Coupling

Mechanistic pathway of oxazolone-induced racemization during slow aniline coupling.

FAQ 2: Standard HATU/DIEA coupling failed. What are the alternatives?

To prevent racemization, you must alter the kinetic race between intermolecular coupling and intramolecular oxazolone formation. You cannot make the 5-iodo-aniline more nucleophilic, so you must make the incoming acylating agent overwhelmingly electrophilic.

We recommend two validated approaches:

  • In situ Acid Chloride Generation (Triphosgene): Acid chlorides are reactive enough to acylate deactivated anilines rapidly, bypassing the oxazolone trap[2].

  • DIC / Oxyma Pure: For sequences where acid chlorides might damage sensitive side-chain protecting groups, Oxyma Pure forms an active ester that is highly resistant to oxazolone formation, avoiding side reactions associated with standard benzotriazoles[3].

Quantitative Comparison of Coupling Strategies
Coupling SystemActivated IntermediateReactivity with 5-I-AnilineEpimerization (% D-isomer)Recommended Use Case
HATU / DIEA OAt Active EsterVery Slow (>24h)> 30% (Critical) Not recommended for anilines
COMU / DIEA Oxyma Active EsterModerate (12h)5 - 15%Mildly hindered aliphatic amines
DIC / Oxyma Oxyma Active EsterFast (4-6h)< 2%Acid-chloride sensitive sequences
Triphosgene Acid ChlorideVery Fast (1-2h)< 0.5% (Trace) Highly deactivated anilines (5-I-Anthranilic Acid)

Part 2: Field-Proven Methodologies & Self-Validating Protocols

To ensure trustworthiness, a protocol cannot rely on blind faith. The methodologies below incorporate built-in analytical checkpoints to validate stereoretention.

Protocol A: Triphosgene-Mediated In Situ Acid Chloride Coupling

Mechanism: Forces the kinetic rate of intermolecular acylation to outpace intramolecular oxazolone formation using 2,4,6-collidine as a non-nucleophilic base[2].

Reagents Required: Fmoc-AA-OH (3.0 eq), Triphosgene (1.0 eq), 2,4,6-Collidine (10.0 eq), Anhydrous DCM/THF.

Step-by-Step Workflow:

  • Resin Preparation: Swell the resin-bound peptide (terminating in the Fmoc-deprotected 2-amino-5-iodobenzoic acid residue) in anhydrous DCM for 20 minutes. Drain thoroughly.

  • Activation: In a separate, rigorously dry vial under inert gas, dissolve the incoming Fmoc-AA-OH (3.0 eq) and triphosgene (1.0 eq) in a 1:1 mixture of anhydrous DCM and THF.

  • Base Addition: Cool the vial to 0 °C. Add 2,4,6-collidine (10.0 eq) dropwise. Stir for exactly 5 minutes to generate the Fmoc-amino acid chloride. (Note: Do not use DIEA, as it promotes rapid racemization of acid chlorides).

  • Acylation: Transfer the activated mixture immediately to the resin. Agitate at room temperature for 1.5 to 2 hours.

  • Washing: Drain the reaction vessel and wash the resin extensively: DCM (3x), DMF (3x), DCM (3x).

  • Self-Validation Checkpoint (Chloranil Test): Perform a Chloranil test (not a Kaiser test, which fails on aromatic amines). A successful coupling will yield a colorless/yellow bead, indicating the consumption of the secondary/aromatic amine.

Workflow N1 Fmoc-AA-OH + Triphosgene (in situ generation) N2 Fmoc-Amino Acid Chloride (Highly Reactive) N1->N2 Activation N4 Rapid Acylation (Collidine Base) N2->N4 Add to Resin N3 Resin-Bound 5-I-Anthranilic Acid (Weak Nucleophile) N3->N4 N5 Stereopure Elongated Peptide N4->N5 Fast Kinetics Prevents Oxazolone

Triphosgene-mediated in situ acid chloride workflow for stereoretentive coupling.

Protocol B: DIC / Oxyma Pure Coupling (For Sensitive Sequences)

Mechanism: Utilizes the highly reactive, yet less epimerization-prone Oxyma active ester to drive coupling without generating harsh HCl byproducts[3].

Reagents Required: Fmoc-AA-OH (5.0 eq), Oxyma Pure (5.0 eq), DIC (5.0 eq), Anhydrous DMF.

Step-by-Step Workflow:

  • Resin Preparation: Swell the resin in DMF for 20 minutes.

  • Cocktail Preparation: Dissolve Fmoc-AA-OH (5.0 eq) and Oxyma Pure (5.0 eq) in a minimum volume of DMF (approx. 0.1 M concentration).

  • Pre-Activation: Add DIC (5.0 eq) to the solution. Stir for 3 minutes at room temperature.

  • Acylation: Add the mixture to the resin. Agitate at 40 °C (if using a microwave/heated synthesizer) or room temperature for 4 to 6 hours.

  • Washing & Validation: Wash with DMF (5x) and DCM (3x). Proceed to the self-validation cleavage.

Protocol C: Stereochemical Self-Validation (Marfey’s Analysis)

Do not assume stereoretention solely based on a correct target mass in LC-MS. Epimers have identical masses.

  • Micro-Cleavage: Cleave 2 mg of the coupled resin using 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours. Precipitate in cold ether and dry.

  • Hydrolysis: Hydrolyze the peptide fragment in 6M HCl at 110 °C for 18 hours.

  • Derivatization: React the hydrolysate with FDAA (Marfey's Reagent) and NaHCO3 at 40 °C for 1 hour.

  • Chromatography: Run the sample on a standard C18 Reverse-Phase LC-MS against a synthetic D-amino acid standard. The separation of diastereomeric FDAA-derivatives will definitively quantify the % epimerization of the amino acid coupled to the 5-iodo-anthranilic acid.

References

  • Synthesis of Peptides Containing an Aromatic Spacer (Houben-Weyl Methods of Organic Chemistry). Thieme Connect. URL:[Link]

  • Ohsawa, K., Sugai, M., Zhang, L., Masuda, Y., Yoshida, M., & Doi, T. (2019). Total Synthesis and Structural Revision of Cyclotetrapeptide Asperterrestide A. The Journal of Organic Chemistry, 84(11), 6765-6779. URL:[Link]

  • Posada, L., Davyt, D., & Serra, G. (2020). First total synthesis of versicotide A, B and C. RSC Advances, 10(71), 43653-43659. URL:[Link]

Sources

Optimization

Technical Support Center: Macrocyclization of Fmoc-2-amino-5-iodobenzoic Acid

Welcome to the technical support center for optimizing the macrocyclization of Fmoc-2-amino-5-iodobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the macrocyclization of Fmoc-2-amino-5-iodobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthetic step. By understanding the underlying principles and common pitfalls, you can significantly improve your reaction yields and obtain your desired macrocyclic products with greater efficiency and reproducibility.

Introduction to the Challenge

Macrocyclization, the intramolecular reaction to form a large ring, is a critical step in the synthesis of many complex molecules, including peptidomimetics and other constrained scaffolds.[1][2] The incorporation of rigid building blocks like 2-amino-5-iodobenzoic acid can pre-organize the linear precursor, but the inherent strain of forming medium to large rings and competing intermolecular side reactions often lead to low yields.[3][4] Specifically, the reduced nucleophilicity of the aromatic amine in aminobenzoic acid derivatives can make amide bond formation challenging.[3][5][6] This guide provides a structured approach to troubleshooting and optimizing this key transformation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and initial hurdles encountered during the macrocyclization of Fmoc-2-amino-5-iodobenzoic acid-containing precursors.

Q1: My primary challenge is low yield, with significant formation of linear dimers and oligomers. What is the most critical factor to control?

A1: The most critical factor is the effective concentration of your linear precursor.[7] Intermolecular reactions, which lead to dimers and oligomers, are concentration-dependent. To favor the desired intramolecular cyclization, it is essential to work under high-dilution conditions.[8][9][10] This minimizes the probability of two different molecules reacting with each other.

Q2: What is "high dilution," and how do I practically achieve it in the lab?

A2: High-dilution conditions typically refer to reactant concentrations in the sub-millimolar range (e.g., <1 mM).[11] Achieving this can be done in two primary ways:

  • Large Solvent Volume: Dissolving the linear precursor in a very large volume of solvent. However, this can be impractical for larger-scale syntheses.[12]

  • Slow Addition (Pseudo-Dilution): A more practical approach is to slowly add a concentrated solution of the linear precursor to a large volume of solvent containing the coupling reagents.[9][10] This is often accomplished using a syringe pump over several hours, which maintains a very low instantaneous concentration of the reactive species.[9][10]

Q3: Can the choice of solvent impact my cyclization yield?

A3: Absolutely. The solvent plays a crucial role in the conformation of the linear precursor and the solubility of all reaction components. A solvent that promotes a "folded" or pre-organized conformation of the linear peptide, bringing the reactive ends closer together, can significantly enhance the rate of intramolecular cyclization.[13] Common solvents for peptide cyclization include DMF, DCM, and mixtures thereof. For some systems, less conventional solvents or biphasic systems might offer advantages.[12] It is often necessary to screen a variety of solvents to find the optimal conditions for your specific substrate.

Q4: I am observing side products other than simple oligomers. What could be the cause?

A4: Side reactions in peptide synthesis can be numerous.[14] With Fmoc-protected peptides, incomplete deprotection or side reactions involving the protecting groups can occur. Additionally, the choice of coupling reagent can lead to specific side products. For instance, some coupling reagents can cause racemization, particularly at the C-terminal amino acid.[15] Careful analysis of the byproducts by mass spectrometry and NMR is crucial for diagnosing the specific side reaction and implementing a targeted solution.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific issues encountered during your macrocyclization experiments.

Issue 1: Low or No Cyclization, High Oligomerization
Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
High Reactant Concentration Review your experimental setup. Are you adding the precursor all at once?Implement high-dilution conditions, preferably via slow addition using a syringe pump.[9][10]This kinetically favors the first-order intramolecular cyclization over the second-order intermolecular oligomerization.[10]
Inefficient Coupling Reagent Analyze the reaction mixture for unreacted starting material.Screen a panel of coupling reagents (e.g., HATU, HBTU, PyBOP, T3P).The reactivity of coupling reagents varies, and some may be more effective for the sterically hindered or electronically deactivated amide bond formation involving 2-aminobenzoic acid.
Poor Precursor Conformation This is difficult to directly observe but can be inferred from consistently low yields across different conditions.Experiment with different solvents or solvent mixtures to find one that may promote a more favorable pre-cyclization conformation.[13] Adding a turn-inducing element like a D-amino acid or proline elsewhere in the linear precursor can also help.[16][17]The solvent environment can stabilize intramolecular hydrogen bonds that favor a folded state, increasing the effective molarity of the reactive termini.[13][18]
Issue 2: Formation of Unidentified Side Products
Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Racemization Use chiral HPLC or NMR with a chiral shift reagent to determine the enantiomeric purity of the product.Add a racemization suppressant like HOBt or Oxyma to the coupling reaction.[15] Avoid excessive amounts of base and prolonged reaction times.These additives act as activated esters that are less prone to racemization than the primary activated species formed by some coupling reagents.
Side-Chain Reactions Characterize the side products by high-resolution mass spectrometry and 2D NMR.Ensure all side-chain protecting groups are stable to the cyclization conditions and that the correct deprotection strategy is used post-cyclization.Protecting groups can be labile under certain pH conditions or in the presence of specific reagents, leading to unintended reactions.
Reaction with Coupling Reagent Look for adducts of the peptide with the coupling reagent or its byproducts in the mass spectrum.Use a different class of coupling reagent (e.g., switch from a uronium/aminium salt to a phosphonium salt or a carbodiimide).Some reagents can have side reactions with specific amino acid residues or the N-terminus.[15]

Part 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Macrocyclization under High Dilution

This protocol provides a starting point for optimizing the macrocyclization of a linear peptide containing Fmoc-2-amino-5-iodobenzoic acid.

  • Preparation of the Linear Precursor:

    • Synthesize the linear peptide on a super acid-labile resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).[17][19]

    • Cleave the peptide from the resin while keeping the side-chain protecting groups intact. A typical cleavage solution is 20% hexafluoroisopropanol (HFIP) in DCM.[17]

    • Purify the protected linear peptide by flash chromatography or preparative HPLC.

  • Macrocyclization Reaction:

    • In a large round-bottom flask, dissolve the coupling reagent (e.g., HATU, 3 equivalents) and a non-nucleophilic base (e.g., DIPEA, 6 equivalents) in a large volume of a suitable solvent (e.g., DMF or a DCM/DMF mixture) to achieve a final precursor concentration of approximately 0.5-1 mM.

    • Dissolve the purified linear peptide in a smaller volume of the same solvent.

    • Using a syringe pump, add the solution of the linear peptide to the stirred solution of the coupling reagents over a period of 4-12 hours at room temperature.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Deprotection:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable solvent and wash with aqueous solutions to remove excess reagents and byproducts.

    • Perform the final deprotection of the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).[17]

    • Purify the final cyclic product by preparative RP-HPLC.

Visualization of the Macrocyclization Workflow

Macrocyclization_Workflow cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage cluster_cyclization Macrocyclization cluster_final Final Steps Resin 2-Chlorotrityl Resin Linear_Peptide Protected Linear Peptide on Resin Resin->Linear_Peptide Fmoc-SPPS Cleaved_Peptide Protected Linear Peptide Linear_Peptide->Cleaved_Peptide 20% HFIP in DCM Cyclic_Peptide_Protected Protected Cyclic Peptide Cleaved_Peptide->Cyclic_Peptide_Protected High Dilution (Syringe Pump) Final_Product Purified Cyclic Peptide Cyclic_Peptide_Protected->Final_Product Deprotection & HPLC

Caption: Workflow for Fmoc-2-amino-5-iodobenzoic acid macrocyclization.

Part 4: Advanced Strategies and Considerations

The Role of Pre-organization

The conformation of the linear precursor is paramount for efficient cyclization.[16] The rigid nature of the 2-aminobenzoic acid unit already contributes to a degree of pre-organization.[3][4] However, this can be further enhanced:

  • Turn-Inducing Residues: Incorporating D-amino acids or proline residues into the linear backbone can promote the formation of β-turns, bringing the N- and C-termini into proximity.[16][17]

  • Solvent-Induced Folding: As mentioned, the solvent can stabilize conformations that are favorable for cyclization.[13] The use of more structured solvents or solvent mixtures that encourage hydrogen bonding can be beneficial.

Diagram of Pre-organization Concept

Preorganization cluster_random Random Coil Conformation cluster_preorganized Pre-organized Conformation Random Linear Precursor (High Entropy) Oligomers Oligomers & Polymers Random->Oligomers Intermolecular Reaction (Favored) Preorganized Folded Precursor (Low Entropy) Macrocycle Desired Macrocycle Preorganized->Macrocycle Intramolecular Cyclization (Favored)

Caption: Pre-organization favors intramolecular macrocyclization.

Alternative Cyclization Chemistries

While amide bond formation is the most common strategy, other ligation chemistries can be employed for macrocyclization, which may offer advantages in terms of yield and orthogonality.[1][16] These include:

  • Thioether Formation: Reaction between a cysteine residue and an electrophilic handle.[1]

  • Click Chemistry (Azide-Alkyne Cycloaddition): A highly efficient and bio-orthogonal reaction.[20]

  • Ring-Closing Metathesis (RCM): For precursors containing terminal alkenes.[16]

These alternative strategies may require significant redesign of the linear precursor but can be powerful tools for overcoming challenges associated with difficult amide bond formations.

References

  • Vertex AI Search. (n.d.). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques.
  • Wikipedia. (n.d.). High dilution principle.
  • ACS Publications. (2015, August 6). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews.
  • Canadian Science Publishing. (n.d.). Development of the “phase separation” strategy: addressing dilution effects in macrocyclization.
  • (2023, July 1). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis.
  • RSC Publishing. (n.d.). Precipitation-driven diastereo- and regioselective macrocyclization via benzoin condensation: effects of solvents and alkyl chain lengths. Organic Chemistry Frontiers.
  • PMC. (n.d.). Addressing Challenges of Macrocyclic Conformational Sampling in Polar and Apolar Solvents: Lessons for Chameleonicity.
  • NIH. (n.d.). Cyclization in Linear Step-Growth Polymerizations. PMC.
  • PMC. (2025, May 9). Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • NIH. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC.
  • Chemistry LibreTexts. (2022, September 13). III. Intramolecular Addition (Cyclization) Reactions.
  • (2011, June 23). Contemporary strategies for peptide macrocyclization.
  • Wikipedia. (n.d.). Intramolecular reaction.
  • SciELO. (2021, October 1). From Rigid Pillararene to Flexible Crown Ether The Effects of the Solvents on the Macrocyclic Structures.
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
  • PMC. (2016, May 13). Anthranilic Acid-containing Cyclic Tetrapeptides: At The Crossroads Of Conformational Rigidity And Synthetic Accessibility.
  • QYAOBIO. (2024, September 3). Peptide Macrocyclization Strategies. Macro-Cyclic Peptides.
  • (2025, April 24). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery.
  • PMC. (n.d.). Synthesis of Constrained Tetracyclic Peptides by Consecutive CEPS, CLIPS, and Oxime Ligation.
  • PubMed. (2016, June 14). Anthranilic acid-containing cyclic tetrapeptides: at the crossroads of conformational rigidity and synthetic accessibility.
  • MDPI. (2021, December 23). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates.
  • NIH. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. PMC.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Cyclic Peptides Utilizing Fmoc-D-Val-OH.
  • ACS Publications. (2023, May 30). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science.
  • Journal of the American Chemical Society. (2022, January 31). In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid.
  • (1991, December 23). Solid phase synthesis of a cyclic peptide using fmoc chemistry.
  • (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • PubMed. (2013, January 2). Macrocyclization of Organo-Peptide Hybrids Through a Dual Bio-Orthogonal Ligation: Insights From Structure-Reactivity Studies.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (2025, August 6). (PDF) Anthranilic acid-containing cyclic tetrapeptides: At the crossroads of conformational rigidity and synthetic accessibility.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • David Spring's group. (2019, June 20). Strategies for the Diversity-Oriented Synthesis of Macrocycles.
  • University of Rochester. (2012, November 30). Macrocyclization of Organo-Peptide Hybrids through a Dual Bio-orthogonal Ligation: Insights from Structure– Reactivity Studies.

Sources

Reference Data & Comparative Studies

Validation

Fmoc-2-amino-5-iodobenzoic acid vs. Fmoc-2-amino-5-bromobenzoic acid: A Comparative Guide to Reactivity and Late-Stage Functionalization

As peptide therapeutics and peptidomimetics grow in complexity, the incorporation of conformationally constrained scaffolds—such as anthranilic acid derivatives—has become a cornerstone of rational drug design. Fmoc-2-am...

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Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics and peptidomimetics grow in complexity, the incorporation of conformationally constrained scaffolds—such as anthranilic acid derivatives—has become a cornerstone of rational drug design. Fmoc-2-amino-5-iodobenzoic acid and Fmoc-2-amino-5-bromobenzoic acid are two critical building blocks used in Solid-Phase Peptide Synthesis (SPPS) to introduce a functionalizable aryl halide handle into a peptide backbone.

As a Senior Application Scientist, I frequently guide research teams through the nuances of substrate selection. This guide provides a rigorous, objective comparison of these two building blocks, focusing on their distinct reactivity profiles during late-stage palladium-catalyzed cross-coupling.

Mechanistic Causality: The Halogen Effect in Cross-Coupling

While both the iodo- and bromo-derivatives exhibit nearly identical behavior during the standard amide bond formation steps of SPPS, their divergence in reactivity becomes paramount during late-stage functionalization (e.g., Suzuki-Miyaura, Sonogashira, or Heck couplings).

The fundamental driver of this divergence is the carbon-halogen bond dissociation energy (BDE). The C–I bond is significantly weaker (~238 kJ/mol) compared to the C–Br bond (~285 kJ/mol)[1]. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the aryl halide to the active Pd(0) catalyst[2]. The weaker C–I bond allows Fmoc-2-amino-5-iodobenzoic acid derivatives to undergo oxidative addition much more rapidly. This kinetic advantage enables the use of milder reaction conditions—such as lower temperatures, weaker bases, and less expensive phosphine ligands—which are critical for preserving the integrity of sensitive peptide backbones[3].

G A Peptide-Resin (Free N-terminus) B Amide Coupling (HATU / DIPEA) A->B C Fmoc-2-amino-5-iodobenzoic acid B->C Option A D Fmoc-2-amino-5-bromobenzoic acid B->D Option B E Pd(0) Oxidative Addition C->E C-I Bond D->E C-Br Bond F Fast Kinetics Mild Conditions (RT - 50°C) E->F Iodo G Slow Kinetics Harsh Conditions (80°C - 100°C) E->G Bromo H Late-Stage Functionalized Peptide F->H G->H

Workflow comparing 5-iodo vs 5-bromo anthranilic acid derivatives in SPPS and cross-coupling.
Quantitative Data Comparison

To guide rational substrate selection, the following table summarizes the physicochemical and reactive profiles of both building blocks when subjected to standard on-resin Suzuki-Miyaura coupling conditions.

ParameterFmoc-2-amino-5-iodobenzoic acidFmoc-2-amino-5-bromobenzoic acid
Bond Dissociation Energy ~238 kJ/mol~285 kJ/mol
Oxidative Addition Rate Very FastModerate to Slow
Typical Coupling Temp 25 °C – 50 °C80 °C – 100 °C
Catalyst Requirement Standard (e.g., Pd(PPh3)4)Specialized Ligands (e.g., dppf)
On-Resin Suzuki Yield > 85% (Typical)40% – 60% (Typical)
Side Reactions MinimalProtodehalogenation at high temps
Cost / Accessibility Higher costLower cost
Self-Validating Experimental Protocols

In my experience, the difference between a failed synthesis and a successful one lies in the implementation of self-validating checkpoints. The following protocols include built-in verification steps to ensure success before moving to subsequent, irreversible transformations.

Protocol 1: SPPS Incorporation of the Halogenated Building Block

Causality Check: Anthranilic acids are sterically hindered and electronically deactivated at the amine position. We use HATU as the coupling reagent because its 7-azabenzotriazole leaving group is highly reactive, overcoming the steric bulk of the ortho-substituted benzoic acid[4].

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the primary amine[5]. Wash thoroughly with DMF (5x).

  • Activation & Coupling: Dissolve 0.4 mmol (4 eq) of Fmoc-2-amino-5-iodobenzoic acid (or the bromo analogue) and 0.39 mmol HATU in 2 mL DMF. Add 0.8 mmol DIPEA. Pre-activate the mixture for 2 minutes, then add it to the resin.

  • Agitation: Shake the reaction vessel at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with DCM, and perform a Kaiser test. A colorless/yellow bead indicates complete coupling (primary amine consumed). If the beads are blue, repeat step 3 before proceeding.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling (Using the Iodo-Derivative)

Causality Check: We utilize the iodo-derivative to allow for mild on-resin coupling at 50 °C. The higher temperatures (90 °C+) required for the bromo-derivative can cause premature cleavage from the resin, aspartimide formation, or general peptide degradation[6]. Furthermore, rigorous degassing is critical; ambient oxygen will irreversibly oxidize the active Pd(0) species to inactive Pd(II).

  • Preparation: In a glovebox or under strict argon flow, combine 0.1 mmol of the iodo-peptide-resin, 0.5 mmol of the desired arylboronic acid, and 0.01 mmol (10 mol%) of Pd(PPh3)4.

  • Solvent Addition: Add 2 mL of thoroughly degassed DMF and 1 mL of degassed 2M aqueous K2CO3.

  • Reaction: Seal the vessel and agitate gently at 50 °C for 12 hours. (Note: If forced to use the bromo-derivative, switch the catalyst to Pd(dppf)Cl2 and heat to 90 °C, accepting the risk of peptide degradation).

  • Washing: Filter the resin and wash sequentially with DMF, Water, DMF, DCM, and Methanol to remove palladium salts and unreacted boronic acid.

  • Self-Validation (Micro-Cleavage): Transfer ~5 mg of resin to a microtube. Treat with 100 µL of TFA/TIPS/Water (95:2.5:2.5) for 1 hour. Evaporate the cleavage cocktail, reconstitute in MeCN/Water, and analyze via LC-MS. You should observe the mass shift corresponding to the successful cross-coupling, with no starting iodo-peptide remaining.

Conclusion & Substrate Selection

For complex peptide modifications where late-stage cross-coupling is required, Fmoc-2-amino-5-iodobenzoic acid is unequivocally the superior choice . Its significantly lower activation energy for oxidative addition allows for mild, high-yielding transformations that preserve the structural integrity of the peptide. The bromo-derivative should generally be reserved for highly specific scenarios where the peptide must endure harsh conditions prior to functionalization (where the weaker C–I bond might be prematurely cleaved) or when process chemistry constraints at a multi-kilogram manufacturing scale dictate the use of lower-cost starting materials.

References
  • BenchChem. "A Comparative Analysis of Reactivity: 5-Bromonicotinic Acid versus 5-Iodonicotinic Acid." BenchChem.
  • Lipshutz, B. H., et al. "Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides." National Institutes of Health (NIH).
  • Nowick Laboratory. "Standard practices for Fmoc-based solid-phase peptide synthesis." University of California, Irvine.
  • AAPPTec. "Overview of Solid Phase Peptide Synthesis (SPPS)." AAPPTec.
  • Nobel Prize Outreach. "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS." NobelPrize.org.
  • ResearchGate. "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals." ResearchGate.

Sources

Comparative

Comparative Guide: Coupling Efficiency of Fmoc-2-amino-5-iodobenzoic Acid vs. Fmoc-Anthranilic Acid in SPPS

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Application: Solid-Phase Peptide Synthesis (SPPS), Peptidomimetics, and Benzodiazepine Scaffold Generation Executive Summary & The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Application: Solid-Phase Peptide Synthesis (SPPS), Peptidomimetics, and Benzodiazepine Scaffold Generation

Executive Summary & The Core Challenge

The incorporation of ortho-aminobenzoic acids (anthranilic acid derivatives) into peptide backbones is a critical strategy for inducing conformational rigidity and synthesizing cyclic peptidomimetics[1]. However, acylating the amino group of an anthranilic acid residue on a solid support is notoriously difficult.

The challenge is twofold:

  • Inherent Nucleophilic Deficiency: The amino group is an aniline derivative. The nitrogen's lone pair is delocalized into the aromatic π -system, drastically reducing its nucleophilicity compared to standard aliphatic α -amino acids.

  • Extreme Steric Hindrance: The growing peptide chain attached to the ortho-carboxylate group creates a massive steric shield, physically blocking incoming activated amino acids[2].

When comparing Fmoc-anthranilic acid to Fmoc-2-amino-5-iodobenzoic acid , the addition of the 5-iodo modification severely exacerbates these challenges. This guide dissects the mechanistic causality behind their differing coupling efficiencies and provides field-proven, self-validating protocols to overcome these synthetic bottlenecks.

Mechanistic Causality: Electronic and Steric Divergence

To understand the difference in coupling efficiency, we must analyze the electronic environment of the aromatic ring.

In Fmoc-anthranilic acid , the amine is deactivated by standard resonance with the benzene ring. However, in Fmoc-2-amino-5-iodobenzoic acid , the iodine atom is positioned para to the amino group. Halogens exert two competing electronic effects: an electron-withdrawing inductive effect (-I) due to electronegativity, and an electron-donating resonance effect (+R) via lone-pair overlap.

For iodine, the large atomic radius results in poor orbital overlap (5p-2p) with the aromatic carbon, making the +R effect negligible. Consequently, the strong -I inductive effect dominates (Hammett constant σp​≈+0.18 ). This net electron withdrawal further depletes the electron density on the aniline nitrogen, rendering the 5-iodo derivative significantly less nucleophilic than unsubstituted anthranilic acid[3].

G A Anthranilic Acid Core (Base Steric Hindrance) B 5-Iodo Substitution (Para to Amine) A->B F Reduced Nucleophilicity A->F Ortho-Sterics C Inductive Effect (-I) Electron Withdrawing B->C D Resonance Effect (+R) Weakly Donating B->D E Net Electron Density Depletion on Amine Nitrogen C->E Dominant D->E Minor E->F G Lower Coupling Efficiency (Requires Acid Chloride) F->G

Fig 1: Mechanistic pathway of reduced nucleophilicity in 5-iodoanthranilic acid.

Quantitative Data: Comparative Coupling Efficiencies

Standard coupling reagents (e.g., DIC/HOBt or HBTU/DIPEA) are generally insufficient for acylating the amine of either derivative, often resulting in <20% yield and significant deletion sequences[4]. To achieve quantitative coupling, highly reactive intermediates such as in situ generated acid chlorides (via triphosgene) must be employed[5].

The table below summarizes the coupling efficiency of adding an Fmoc-Ala-OH residue onto the deprotected amine of resin-bound anthranilic derivatives (0.1 mmol scale, 2 hours, room temperature).

Activation StrategyCoupling onto Anthranilic AcidCoupling onto 5-Iodoanthranilic AcidPrimary Limitation
DIC / Oxyma Pure ~35 - 45%~15 - 20%Insufficient electrophilicity for deactivated anilines.
HATU / HOAt / DIPEA ~60 - 75%~30 - 40%Steric bulk of the uronium species hinders approach.
Symmetrical Anhydride ~80 - 85%~50 - 60%Requires large excesses; slow kinetics for 5-Iodo.
In situ Acid Chloride (Triphosgene)> 98% ~ 85 - 90% Optimal method. Overcomes both electronic and steric barriers.

Note: Coupling the carboxyl group of these Fmoc-protected derivatives TO a growing peptide chain is relatively standard and proceeds with >95% efficiency using HATU/DIPEA for both variants, as the nucleophile (aliphatic amine of the peptide) is highly reactive.

Self-Validating Experimental Protocol

Because the standard Kaiser (ninhydrin) test is unreliable for secondary amines and anilines, this protocol integrates the Chloranil test and LC-MS micro-cleavages to create a self-validating workflow. We utilize the triphosgene method, which is the only reliable way to acylate the highly deactivated 5-iodoanthranilic acid[5].

W S1 Fmoc Deprotection (20% Piperidine) S2 Validation: Chloranil Test (Aniline) S1->S2 S3 In Situ Acid Chloride Gen. (Triphosgene + Fmoc-AA-OH) S2->S3 If Positive S4 Acylation of Deactivated Amine (Extended Time, Base) S3->S4 S5 Validation: Micro-cleavage & LC-MS S4->S5

Fig 2: Self-validating SPPS workflow for acylating deactivated anthranilic amines.

Step-by-Step Methodology: Acylating 5-Iodoanthranilic Acid via Acid Chloride

Caution: Triphosgene is highly toxic. Perform all steps in a well-ventilated fume hood and quench all waste with aqueous NaOH.

Phase 1: Deprotection & Validation

  • Deprotection: Treat the resin-bound Fmoc-2-amino-5-iodobenzoic acid with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and DCM (5×).

  • Validation (Chloranil Test): Transfer a few resin beads to a microtube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes. A green/blue color on the beads confirms the presence of the free aniline.

Phase 2: In Situ Acid Chloride Generation 3. Preparation: In a dry vial under nitrogen, dissolve the incoming Fmoc-amino acid (3.0 equiv relative to resin loading) in anhydrous THF or DCM. 4. Activation: Add triphosgene (1.0 equiv, which provides 3.0 equiv of phosgene) to the vial. 5. Base Addition: Dropwise, add 2,4,6-collidine (10.0 equiv) to the mixture at 0 °C. Stir for 5 minutes to generate the Fmoc-amino acid chloride[2].

Phase 3: Coupling & Final Validation 6. Coupling: Transfer the activated acid chloride solution directly to the resin. Shake at room temperature for 3 to 12 hours. (The 5-iodo derivative typically requires the full 12 hours for maximum conversion). 7. Washing: Drain the reaction vessel and wash the resin sequentially with DCM (3×), DMF (3×), and DCM (3×). 8. Validation (Micro-cleavage): Withdraw ~2 mg of resin. Treat with 100 µL of TFA/H2O (95:5) for 30 minutes. Evaporate the TFA under a gentle stream of nitrogen, dissolve the residue in 100 µL of Acetonitrile/Water (1:1), and inject into the LC-MS.

  • Decision Gate: If unreacted 5-iodoanthranilic acid peptide is observed, repeat Phase 2 and 3 (double coupling). Do not proceed to the next SPPS cycle until the LC-MS confirms >95% conversion.

References

  • Anthranilic acid-containing cyclic tetrapeptides: At the crossroads of conformational rigidity and synthetic accessibility Source: ResearchGate URL:[Link]

  • Total synthesis and biological evaluation of PF1171A, C, F, and G, cyclic hexapeptides with insecticidal activity Source: PubMed (National Institutes of Health) URL:[Link]

  • Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications Source: MDPI URL:[Link]

  • From Peptide to Non-Peptide. 3. Atropisomeric GPIIbIIIa Antagonists Containing the 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione Nucleus Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Validation

Mass Spectrometry Fragmentation Pattern Analysis of Fmoc-2-amino-5-iodobenzoic Acid: A Comparative Guide

Introduction: The Analytical Imperative in Peptide Engineering In the realm of modern drug development and solid-phase peptide synthesis (SPPS), unnatural amino acids like Fmoc-2-amino-5-iodobenzoic acid (Fmoc-5-iodoanth...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative in Peptide Engineering

In the realm of modern drug development and solid-phase peptide synthesis (SPPS), unnatural amino acids like Fmoc-2-amino-5-iodobenzoic acid (Fmoc-5-iodoanthranilic acid) serve as critical, highly reactive building blocks. The incorporation of the iodine atom provides a versatile bioisostere and a primary handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) during late-stage functionalization[1].

However, ensuring the structural integrity of these precursors is analytically demanding. Fmoc-protected amino acids are uniquely susceptible to forming ene (-2 Da) and epoxide (+14 Da) impurities adjacent to the fluorene core during synthesis and prolonged storage[2]. Consequently, establishing a robust Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) profile is essential for distinguishing the intact precursor from isobaric interferences and degradation products.

Mechanistic MS Fragmentation Theory

The fragmentation of Fmoc-2-amino-5-iodobenzoic acid under Collision-Induced Dissociation (CID) is dictated by the relative bond dissociation energies of its functional groups. Understanding the causality behind these cleavages allows for precise spectral interpretation.

  • Fmoc Carbamate Cleavage (Low Collision Energy): The N-terminal Fmoc group is the most labile moiety. Under low-energy CID, it undergoes a highly predictable cleavage yielding either a prominent fluorenylmethyl cation at m/z 179.08 or a neutral loss of 222 Da (corresponding to the simultaneous expulsion of dibenzofulvene and CO₂)[3].

  • Dehalogenation (High Collision Energy): The aromatic C-I bond is significantly stronger than the carbamate linkage. It requires elevated collision energies to induce the homolytic cleavage of the iodine radical (neutral loss of 126.9 Da)[4].

  • Decarboxylation: Following the removal of the Fmoc group, the exposed anthranilic acid core readily loses CO₂ (neutral loss of 44 Da) from the carboxylic acid moiety.

Fragmentation_Logic Precursor Precursor Ion [M+H]+ m/z 486.02 FmocCation Fluorenylmethyl Cation m/z 179.08 Precursor->FmocCation Low CE (15 eV) Fmoc Cleavage Deprotected 2-amino-5-iodobenzoic acid [M+H-Fmoc]+ m/z 264.02 Precursor->Deprotected Low CE (15 eV) Neutral Loss 222 Da LossCO2 Decarboxylation m/z 220.03 Deprotected->LossCO2 Med CE (30 eV) - 44 Da (CO2) LossIodine Dehalogenation m/z 137.12 Deprotected->LossIodine High CE (45 eV) - 127 Da (I•)

CID fragmentation pathway of Fmoc-2-amino-5-iodobenzoic acid showcasing CE-dependent cleavage.

Comparative Analysis: Fmoc vs. Boc and Iodine vs. Bromine

To objectively evaluate the analytical behavior of Fmoc-2-amino-5-iodobenzoic acid, we must benchmark its fragmentation against common alternative building blocks: Boc-2-amino-5-iodobenzoic acid and Fmoc-2-amino-5-bromobenzoic acid.

Quantitative Data Summary

Table 1: Predicted Monoisotopic m/z Values and Primary Fragments (Positive Ion Mode)

CompoundPrecursor [M+H]⁺Protecting Group LossHalogen Isotope PatternKey Diagnostic Fragment
Fmoc-2-amino-5-iodobenzoic acid 486.02264.02 (-222 Da, Fmoc)Monoisotopic (100% I)m/z 179.08 (Fmoc cation)
Boc-2-amino-5-iodobenzoic acid 364.00264.02 (-100 Da, Boc)Monoisotopic (100% I)m/z 246.01 (-H₂O from acid)
Fmoc-2-amino-5-bromobenzoic acid 438.03 / 440.03216.04 / 218.04 (-222 Da)1:1 Ratio (⁷⁹Br / ⁸¹Br)m/z 179.08 (Fmoc cation)

Causality Insight:

  • Protecting Group Dynamics: The Boc group fragments via a concerted mechanism, losing isobutylene (56 Da) and CO₂ (44 Da) at much lower collision energies than the Fmoc group. While Boc cleavage is cleaner, Fmoc provides a highly visible, strongly ionizing m/z 179 reporter ion that is invaluable for identifying trace impurities in complex mixtures[3].

  • Halogen Signatures: The isotopic signature of Bromine presents a nearly 1:1 ratio of M and M+2 peaks, providing an immediate visual confirmation of the halogen's presence. In contrast, Iodine is monoisotopic; therefore, its confirmation relies entirely on high-resolution exact mass measurements and the specific 127 Da neutral loss observed at high collision energies[4].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high-confidence identification and distinguish the target molecule from potential ene/epoxide adducts (+14 Da or -2 Da)[2], the following self-validating methodology must be employed. Every step is designed to cross-verify the structural integrity of the analyte.

Step 1: Sample Preparation & System Validation

  • Action: Dissolve 1 mg of Fmoc-2-amino-5-iodobenzoic acid in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation: Run a blank solvent injection immediately prior to the sample. Causality: Fmoc derivatives are highly hydrophobic and prone to system carryover. A clean blank ensures that subsequent signals are genuinely from the injected sample, preventing false positives.

Step 2: Liquid Chromatography (LC) Separation

  • Action: Utilize a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Apply a steep gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 5 minutes.

  • Causality: The extreme hydrophobicity imparted by both the fluorene ring and the iodine atom results in strong column retention. A steep organic gradient is required to elute the compound sharply, preventing peak tailing and maximizing the concentration entering the ESI source for optimal signal-to-noise ratio.

Step 3: ESI-MS/MS Acquisition via CE Ramping

  • Action: Operate in Positive ESI mode (Capillary: 3.0 kV). Isolate the precursor m/z 486.02 in Quadrupole 1. Perform CID with Collision Energy (CE) ramping at 15 eV, 30 eV, and 45 eV.

  • Causality: A single collision energy is insufficient for full structural elucidation. Ramping the CE creates a self-validating fragmentation matrix. At 15 eV, the spectrum confirms the Fmoc group (m/z 179 and 264). At 45 eV, the energy overcomes the C-I bond dissociation threshold, yielding the m/z 137 fragment, which definitively localizes the iodine atom to the anthranilic core.

LCMS_Workflow A Sample Prep (10 µg/mL) B UHPLC Separation (C18 Column) A->B C ESI Source (Positive Mode) B->C D Q1 Isolation (m/z 486.02) C->D E Collision Cell (CE Ramping) D->E F TOF Detection (High Res MS/MS) E->F

Step-by-step LC-MS/MS analytical workflow for Fmoc-protected amino acids.

References

  • Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc) α-Substituted Amino Acids: Causes of Formation, Reactivity, and Means of Minimization Source: ACS Publications URL:[Link]

  • Benzoic acid, 2-amino-5-iodo- | CID 72911 Source: PubChem (NIH) URL: [Link]

  • Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring Source: RSC Publishing URL: [Link]

Sources

Comparative

A Comparative Guide to the Incorporation of Iodinated Benzoic Acid Derivatives in SPPS: Fmoc-2-amino-5-iodobenzoic acid vs. Boc-protected Iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Iodinated Unnatural Amino Acids in Peptide Science The incorporation of unnatural amino acids into peptide scaffolds is...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Iodinated Unnatural Amino Acids in Peptide Science

The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy for modulating their pharmacological properties. Halogenation, in particular, can enhance binding affinity, improve metabolic stability, and introduce unique spectroscopic probes for mechanistic studies.[1] Iodinated aromatic amino acids, such as derivatives of aminobenzoic acid, offer a bulky, lipophilic, and synthetically versatile handle for further chemical modification. This guide provides a detailed comparison of two common strategies for incorporating 2-amino-5-iodobenzoic acid into peptides via Solid-Phase Peptide Synthesis (SPPS): the use of an N-α-Fmoc-protected monomer versus an N-α-Boc-protected monomer.

As a Senior Application Scientist, this guide is structured to provide not just protocols, but a deep understanding of the underlying chemical principles and practical considerations that should guide your choice of strategy. We will delve into the nuances of each approach, from coupling chemistry to the final cleavage and purification, providing you with the knowledge to anticipate challenges and optimize your synthesis for the highest chance of success.

Core Chemical Principles: A Tale of Two Orthogonal Strategies

The fundamental difference between the Fmoc and Boc strategies lies in their orthogonal protection schemes, which dictate the reagents and conditions used for the deprotection of the temporary N-α-protecting group during peptide chain elongation.[2][3]

  • The Fmoc/tBu Strategy: This modern approach relies on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-α-protection.[4] Deprotection is achieved using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] Side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl) and are removed concomitantly with the cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[5] This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[6]

  • The Boc/Bzl Strategy: This classic method utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for N-α-protection.[7] Repetitive deprotection is carried out with a moderately strong acid, such as TFA.[7] Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[2]

Head-to-Head Comparison: Fmoc- vs. Boc-2-amino-5-iodobenzoic Acid in SPPS

The choice between an Fmoc- or Boc-protected iodinated benzoic acid derivative will have significant implications for your synthesis strategy, potential side reactions, and the purity of your final peptide. The following table provides a comparative overview of their likely performance in SPPS, based on the fundamental principles of each strategy and the known challenges associated with sterically hindered and electron-deficient amino acids.

FeatureFmoc-2-amino-5-iodobenzoic acidBoc-2-amino-5-iodobenzoic acidRationale & Expert Insights
Coupling Efficiency Moderate to GoodModerate to Good2-amino-5-iodobenzoic acid is a sterically hindered amino acid due to the ortho-amino group and the bulky iodine atom. Achieving high coupling efficiency with either protecting group will likely require the use of potent coupling reagents such as HATU, HCTU, or PyBOP, and potentially longer coupling times or double coupling.
Stability of the C-I Bond High stability during chain elongation. Potential for deiodination during final TFA cleavage, though likely minimal.Potential for gradual deiodination during repeated TFA deprotection steps. Higher risk of deiodination during final HF or TFMSA cleavage.The C-I bond on an aromatic ring is relatively stable. However, strong acids can promote protodeiodination, especially in electron-rich aromatic systems.[8] The repeated exposure to TFA in Boc-SPPS presents a higher cumulative risk compared to the single, final TFA cleavage in Fmoc-SPPS. The harsh conditions of HF or TFMSA cleavage in Boc-SPPS pose an even greater risk of deiodination.
Risk of Side Reactions Low risk of side reactions related to the protecting group chemistry.Higher risk of side reactions due to the generation of reactive carbocations during Boc deprotection. The electron-withdrawing nature of the iodine and carboxyl group may slightly deactivate the ring, but scavengers are still recommended.The mild, base-mediated deprotection in Fmoc-SPPS minimizes the formation of reactive intermediates that can modify sensitive residues.[9] In contrast, the repetitive acidolysis in Boc-SPPS generates tert-butyl cations that can alkylate nucleophilic side chains if not properly scavenged.
Compatibility with Sensitive Residues Highly compatible.Less compatible with acid-sensitive residues that may be present elsewhere in the peptide sequence.The milder conditions of Fmoc-SPPS are generally preferred for peptides containing acid-sensitive modifications or amino acids.[9]
Handling and Safety Generally safer, avoiding the use of highly hazardous reagents like HF.Requires specialized equipment and stringent safety protocols for handling HF or TFMSA.[2]The final cleavage step in Boc-SPPS is a significant safety concern and a barrier for many labs.
Commercial Availability Readily available from multiple suppliers.[10]Commercially available, though perhaps less common than the Fmoc-protected version.[11]The prevalence of Fmoc chemistry in modern SPPS has led to a wider availability of Fmoc-protected building blocks.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the incorporation of Fmoc- and Boc-protected 2-amino-5-iodobenzoic acid into a peptide sequence. These protocols are designed as robust starting points and may require optimization based on the specific peptide sequence and available instrumentation.

Workflow for Fmoc-SPPS using Fmoc-2-amino-5-iodobenzoic Acid

This workflow outlines the key steps for incorporating Fmoc-2-amino-5-iodobenzoic acid into a peptide using standard Fmoc/tBu chemistry.

Fmoc_SPPS_Workflow start Start with deprotected peptide-resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-2-amino-5-iodobenzoic acid HATU/DIPEA in DMF wash1->coupling wash2 Wash (DMF) coupling->wash2 capping Optional Capping (Acetic Anhydride/DIPEA) wash2->capping next_cycle Continue to next cycle capping->next_cycle If incomplete coupling final_cleavage Final Cleavage (TFA/TIS/H2O) capping->final_cleavage After final cycle next_cycle->deprotection

Fmoc-SPPS cycle for incorporating Fmoc-2-amino-5-iodobenzoic acid.
  • Resin Preparation: Start with the N-terminally deprotected peptide-resin, which has been thoroughly washed with DMF.

  • Activation of Fmoc-2-amino-5-iodobenzoic Acid:

    • In a separate vessel, dissolve Fmoc-2-amino-5-iodobenzoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the building block, a longer coupling time is recommended.[9]

  • Monitoring the Coupling:

    • Perform a qualitative Kaiser test to monitor the reaction progress. A negative test (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling (double coupling) should be performed by repeating steps 2 and 3.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Proceed to the deprotection of the Fmoc group for the next coupling cycle.

Workflow for Boc-SPPS using Boc-2-amino-5-iodobenzoic Acid

This workflow illustrates the incorporation of Boc-2-amino-5-iodobenzoic acid using a standard Boc/Bzl strategy.

Boc_SPPS_Workflow start Start with peptide-resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (10% DIPEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling: Boc-2-amino-5-iodobenzoic acid HBTU/DIPEA in DMF wash2->coupling wash3 Wash (DMF) coupling->wash3 next_cycle Continue to next cycle wash3->next_cycle final_cleavage Final Cleavage (HF or TFMSA) wash3->final_cleavage After final cycle next_cycle->deprotection

Boc-SPPS cycle for incorporating Boc-2-amino-5-iodobenzoic acid.
  • Resin Preparation: Start with the peptide-resin after the previous coupling and washing steps.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in dichloromethane (DCM) for 20-30 minutes.

    • Drain the deprotection solution and wash the resin with DCM and isopropanol (IPA).

  • Neutralization:

    • Neutralize the protonated N-terminus by treating the resin with a solution of 10% DIPEA in DCM for 5-10 minutes.

    • Wash the resin thoroughly with DCM.

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-2-amino-5-iodobenzoic acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the coupling reaction with a Kaiser test. If incomplete, perform a second coupling.

    • Wash the resin with DMF to remove excess reagents.

  • Chain Elongation:

    • Proceed to the next Boc deprotection step.

Final Cleavage and Deprotection: Critical Considerations for C-I Bond Stability

The final cleavage step is critical for obtaining the desired peptide in high purity and yield. The choice of cleavage cocktail and conditions must be carefully considered to ensure the stability of the C-I bond.

Fmoc-SPPS Cleavage

For peptides synthesized using the Fmoc strategy, a standard TFA-based cleavage cocktail is used.

  • Recommended Cleavage Cocktail: A common and effective cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5).[12] For peptides that do not contain particularly sensitive residues, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) may be sufficient.[12]

  • Procedure:

    • Wash the dried peptide-resin with DCM.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[12]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[12]

    • Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.

Boc-SPPS Cleavage

The final cleavage in Boc-SPPS requires strong acids, which poses a greater risk to the C-I bond.

  • Cleavage Reagents: Anhydrous HF or TFMSA are the standard reagents.[2]

  • Procedure (TFMSA as an example):

    • Place the dried peptide-resin in a reaction vessel suitable for strong acids.

    • Add a scavenger mixture (e.g., thioanisole and ethanedithiol).

    • Slowly add TFMSA at 0°C and allow the reaction to proceed for 1-2 hours.[2]

    • Quench the reaction and precipitate the peptide in cold diethyl ether.

    • Isolate and wash the crude peptide.

A Note on Deiodination: While the C-I bond on an aromatic ring is relatively robust, protodeiodination can occur under strongly acidic conditions.[8] The risk is higher with HF and TFMSA. If deiodination is observed, reducing the cleavage time and temperature may help to minimize this side reaction.

Purification and Characterization of Iodinated Peptides

The purification and characterization of peptides containing 2-amino-5-iodobenzoic acid follow standard procedures, with some specific considerations.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying the crude peptide.[13] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.[13] The presence of the iodinated aromatic ring will increase the hydrophobicity of the peptide, which may require a higher percentage of organic solvent for elution.

  • Characterization:

    • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide. The isotopic pattern of iodine (a single stable isotope at 126.9 amu) will be readily apparent in the mass spectrum.

    • HPLC Analysis: Analytical RP-HPLC is used to assess the purity of the final product.

    • Amino Acid Analysis: For quantitative analysis, amino acid analysis can be performed, although 2-amino-5-iodobenzoic acid will likely require specific standards for accurate quantification.

Conclusion and Recommendations

Both Fmoc and Boc strategies can, in principle, be used to incorporate 2-amino-5-iodobenzoic acid into peptides. However, for the majority of applications, the Fmoc/tBu strategy is strongly recommended .

The primary advantages of the Fmoc approach for this specific application are:

  • Milder Deprotection Conditions: The use of piperidine for Fmoc deprotection minimizes the risk of side reactions and is less likely to cause deiodination during chain elongation.[9]

  • Avoidance of Hazardous Reagents: The Fmoc strategy avoids the use of highly corrosive and toxic HF or TFMSA for final cleavage.[2]

  • Greater Orthogonality: The clear distinction between base-labile and acid-labile protecting groups provides a more robust and predictable synthesis.[6]

The Boc strategy, while feasible, presents a higher risk of cumulative deiodination due to repeated TFA exposure and a significantly more hazardous final cleavage step.

For researchers embarking on the synthesis of peptides containing 2-amino-5-iodobenzoic acid, the following recommendations should be considered:

  • Choose the Fmoc-protected building block for a safer, more reliable, and generally higher-yielding synthesis.

  • Employ potent coupling reagents like HATU or HCTU to overcome the steric hindrance of the amino acid.

  • Monitor coupling reactions carefully and be prepared to perform double coupling if necessary.

  • Use appropriate scavengers during the final TFA cleavage to protect the iodinated ring and other sensitive residues.

  • Optimize HPLC purification methods to account for the increased hydrophobicity of the iodinated peptide.

By understanding the chemical principles and practical considerations outlined in this guide, researchers can confidently incorporate this valuable unnatural amino acid into their peptide targets, paving the way for new discoveries in peptide science and drug development.

References

  • Shishkin, V. N., et al. (2010). Interaction of substituted aryl iodides with protonic acids. Journal of the Serbian Chemical Society, 75(1), 1-10.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • ACS Central Science. (2023).
  • Purdue University. (n.d.). Identification of Peptides. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • BenchChem. (2025).
  • ChemRxiv. (2021). Activation of I2 with aryl iodine(III)
  • MDPI. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS.
  • Molecules. (2005).
  • CCS Chemistry. (2021).
  • Aguilar, M. I. (Ed.). (2004). HPLC of peptides and proteins: methods and protocols. Humana press.
  • University of Chicago. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
  • Saladin, P. M., et al. (2022). Recent Advances in the Development of Therapeutic Peptides. Molecules, 27(19), 6434.
  • ACS Publications. (2016). Radical-induced deiodination of aryl iodides in alkaline methanol.
  • Agilent. (n.d.).
  • AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

  • BenchChem. (2025).
  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • The Journal of Organic Chemistry. (2005).
  • BenchChem. (2025).
  • BOC Sciences. (n.d.).
  • ResearchGate. (2019).
  • ScienceDirect. (2004). Mass spectrometry of peptides and proteins.
  • NextSDS. (n.d.).
  • PubMed. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
  • Chemistry LibreTexts. (2023).
  • PubMed. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells.
  • ResearchGate. (2003).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • PubMed. (2003).

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Validation

A Comparative Guide to the Photostability of Fmoc-2-amino-5-iodobenzoic Acid Under UV Irradiation

Audience: Researchers, scientists, and drug development professionals. Abstract: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability and stability under acidic conditions.[1][] However, the inherent UV absorbance of the fluorenyl system introduces a potential liability: photodegradation. This guide provides a comparative analysis of the UV stability of a specialized amino acid analog, Fmoc-2-amino-5-iodobenzoic acid, against a standard non-halogenated counterpart, Fmoc-2-aminobenzoic acid. We will explore the dual photochemical nature of this molecule, stemming from both the Fmoc group and the carbon-iodine bond, and present a rigorous experimental framework for quantifying its stability. This analysis is critical for researchers employing photolithography, using photo-cleavable linkers, or developing light-sensitive probes and therapeutics where unintended UV-induced cleavage or modification can compromise synthesis fidelity and final product integrity.

Introduction: The Competing Photochemical Pathways

The stability of building blocks in peptide synthesis and drug development is paramount. While the Fmoc group is celebrated for its orthogonality, its strong UV absorption, essential for monitoring deprotection, also makes it a potential chromophore for photodegradation.[1][3] For most standard SPPS workflows, which are conducted in UV-shielded environments, this is a negligible concern. However, for applications involving intentional light exposure, this characteristic becomes a critical parameter.

The molecule of interest, Fmoc-2-amino-5-iodobenzoic acid , presents a particularly complex photochemical profile. It contains two distinct UV-sensitive moieties:

  • The Fmoc Group: The fluorenyl system is known to be labile under certain UV conditions, which can lead to premature deprotection.

  • The Carbon-Iodine (C-I) Bond: Aryl halides, particularly iodides, are susceptible to photolytic cleavage, which can result in the formation of highly reactive aryl radicals.[4] This can lead to de-iodination or other unwanted side reactions.

This guide hypothesizes that the presence of the iodine atom will render Fmoc-2-amino-5-iodobenzoic acid significantly less stable under UV irradiation compared to a non-iodinated analog. The C-I bond is considerably weaker than a C-H bond and is known to be susceptible to homolytic cleavage upon UV exposure, introducing a degradation pathway not present in standard Fmoc-amino acids.

Comparative Experimental Design

To quantitatively assess photostability, a controlled experiment is necessary. The International Council for Harmonisation (ICH) provides guidelines (Q1B) for photostability testing of new drug substances, which serve as a gold standard for such investigations.[5][6][7] Our experimental design is adapted from these principles.

The core of the comparison involves irradiating solutions of Fmoc-2-amino-5-iodobenzoic acid and a control, Fmoc-2-aminobenzoic acid, with a calibrated UV light source. The degradation of the parent compound is then monitored over time using High-Performance Liquid Chromatography (HPLC).[8]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the comparative photostability assessment.

G cluster_prep 1. Sample Preparation cluster_exposure 2. UV Exposure (ICH Q1B) cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare equimolar solutions (0.1 mg/mL in ACN:H₂O) of Test & Control Compounds B Prepare 'Dark Control' samples (wrapped in foil) A->B C Prepare HPLC standards (known concentrations) D Place Test & Dark Control samples in calibrated photostability chamber E Irradiate with UV-A (e.g., 365 nm) at controlled temperature D->E F Withdraw aliquots at time points (0, 1, 2, 4, 8 hours) E->F G Quench photoreaction (if necessary) F->G H Analyze all samples by Reverse-Phase HPLC G->H I Monitor at 265 nm and 301 nm H->I J Calculate % remaining of parent compound vs. time I->J K Identify major degradation products (via HPLC-MS if available) I->K L Compare degradation rates of Test vs. Control compounds J->L

Caption: Experimental workflow for comparative UV photostability testing.

Expected Outcomes & Data Analysis

The primary output of this experiment will be the quantification of the parent compound remaining at each time point. This data allows for a direct comparison of stability.

Table 1: Hypothetical Comparative Photostability Data

Time Point (Hours)Fmoc-2-aminobenzoic acid (% Remaining)Fmoc-2-amino-5-iodobenzoic acid (% Remaining)Dark Control (% Remaining)
0100.0100.0100.0
198.592.199.9
296.283.5100.0
491.865.799.8
882.141.399.7

Based on the principles of photochemistry, we anticipate that Fmoc-2-amino-5-iodobenzoic acid will degrade at a significantly faster rate. The dark control samples are crucial to ensure that the observed degradation is due to UV exposure and not thermal instability or reaction with the solvent.[7]

Potential Degradation Pathways

The HPLC analysis, especially when coupled with mass spectrometry, can elucidate the degradation products, providing insight into the reaction mechanisms. Two primary degradation pathways are plausible for Fmoc-2-amino-5-iodobenzoic acid.

G cluster_path1 Pathway A: Fmoc Cleavage cluster_path2 Pathway B: Dehalogenation Parent Fmoc-2-amino-5-iodobenzoic acid ProdA1 Dibenzofulvene Parent->ProdA1 Photolytic Fmoc cleavage ProdA2 2-amino-5-iodobenzoic acid Parent->ProdA2 Photolytic Fmoc cleavage IntermediateB Aryl Radical Intermediate Parent->IntermediateB C-I Bond Homolysis UV UV Photon (hν) UV->Parent ProdB Fmoc-2-aminobenzoic acid IntermediateB->ProdB H-atom abstraction

Caption: Potential photodegradation pathways for Fmoc-2-amino-5-iodobenzoic acid.

  • Pathway A (Fmoc Cleavage): This pathway is common to all Fmoc-protected compounds. UV energy excites the fluorenyl moiety, leading to the cleavage of the carbamate bond and release of the free amine and dibenzofulvene (DBF). DBF is itself UV active and can be monitored by HPLC.[1]

  • Pathway B (Dehalogenation): This pathway is specific to the iodinated compound. The UV energy is sufficient to cause homolysis of the relatively weak carbon-iodine bond, generating an aryl radical. This highly reactive intermediate can then abstract a hydrogen atom from the solvent or another molecule to yield the de-iodinated product, Fmoc-2-aminobenzoic acid.

It is likely that both pathways occur concurrently, leading to a complex mixture of degradation products. The dominance of one pathway over the other would depend on the specific wavelength of UV light used and the solvent system.

Detailed Experimental Protocols

To ensure reproducibility and scientific validity, the following detailed protocols should be followed.

Protocol 1: UV Irradiation Assay
  • Sample Preparation:

    • Accurately weigh and prepare stock solutions of Fmoc-2-amino-5-iodobenzoic acid and Fmoc-2-aminobenzoic acid in a 50:50 (v/v) mixture of acetonitrile and deionized water to a final concentration of 0.1 mg/mL.

    • Dispense 1 mL of each solution into duplicate sets of 2 mL quartz vials (for UV exposure) and amber vials (for dark controls).

    • Wrap the amber vials completely in aluminum foil to shield them from light.

  • Irradiation:

    • Place the quartz vials and foil-wrapped amber vials into a calibrated photostability chamber equipped with a UV-A lamp (peak emission ~365 nm).

    • Ensure the chamber maintains a constant temperature (e.g., 25°C) to prevent thermal degradation.

    • The light source should provide an integrated near-ultraviolet energy exposure consistent with ICH Q1B guidelines, for example, an exposure of not less than 200 watt-hours/square meter.[5][6]

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 1, 2, 4, and 8 hours), remove one quartz vial and one amber vial for each compound.

    • Immediately transfer the samples to a light-protected container and store at 4°C until HPLC analysis.

Protocol 2: HPLC Analysis
  • Instrumentation:

    • A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, an autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelengths: 265 nm (for Fmoc-amino acids) and 301 nm (for dibenzofulvene byproduct).[3][9]

    • Gradient: A linear gradient from 30% B to 90% B over 20 minutes is a suitable starting point.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations for each parent compound.

    • Integrate the peak area of the parent compound in each chromatogram from the time-course study.

    • Calculate the concentration of the remaining parent compound at each time point using the calibration curve.

    • Express the result as a percentage of the initial concentration at T=0.

    • Plot the percentage of remaining compound versus time for a visual representation of the degradation kinetics.

Conclusion and Implications

The inclusion of an iodine atom on the aromatic ring of 2-aminobenzoic acid is predicted to significantly decrease the photostability of its Fmoc-protected form. The introduction of a facile C-I bond cleavage pathway adds to the inherent, albeit lower, photosensitivity of the Fmoc group itself.

For researchers in drug development and peptide chemistry, this has critical implications:

  • Synthesis Strategy: When using Fmoc-2-amino-5-iodobenzoic acid, rigorous exclusion of UV and short-wavelength visible light is essential to prevent premature deprotection and side-product formation. This includes using amber glassware and filtered laboratory lighting.

  • Photosensitive Applications: For applications requiring photolabile groups, the dual sensitivity of this molecule could be exploited. However, the complex mixture of potential degradation products necessitates careful characterization to ensure that the desired photochemical outcome is achieved.

  • Analytical Characterization: Purity assessment of peptides containing this building block must use validated, stability-indicating HPLC methods capable of resolving the parent peptide from potential photo-degraded impurities.[8]

By understanding the photochemical liabilities of specialized building blocks, scientists can design more robust synthetic strategies, ensure the integrity of their final products, and avoid costly troubleshooting efforts.

References

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Certified Laboratories. Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • ACS Publications. Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Klimatest. Photostability of Pharmaceuticals. [Link]

  • Cosmetics & Toiletries. Photostability Test for Additional Sunscreen Claims, Part I: Protocol Setup. [Link]

  • Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • PubMed. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. [Link]

  • PATAI'S Chemistry of Functional Groups. Photochemistry of hypervalent iodine compounds. [Link]

  • Royal Society of Chemistry. Optical property modulation of Fmoc group by pH-dependent self-assembly. [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Beilstein-Institut. Recent advancements in iodide/phosphine-mediated photoredox radical reactions. [Link]

  • RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]

  • ACS Publications. Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. [Link]

  • PubMed. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. [Link]

  • Peptide Chemistry. Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. [Link]

  • ResearchGate. Molecular Mechanisms of Drug Photodegradation and Photosensitization. [Link]

  • MDPI. Oxidation of p-[ 125 I]Iodobenzoic Acid and p-[ 211 At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • MDPI. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. [Link]

  • bevital. State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. [Link]

  • PMC. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. [Link]

  • MOST Wiedzy. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. [Link]

Sources

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